Technical Documentation Center

1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride
  • CAS: 1427358-97-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, spirocyclic systems have emerged as a particularly compelling class of building blocks.[1][2][3] These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a distinct departure from the often flat, aromatic systems that have historically dominated drug design. The inherent rigidity and three-dimensionality of spirocycles, such as the 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide core, can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocyclic motifs has been linked to enhanced aqueous solubility and metabolic stability, key attributes for successful drug candidates.[1] This guide provides a comprehensive overview of the core physicochemical properties of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide, a scaffold of significant interest. In the absence of extensive publicly available experimental data, this document serves as a predictive guide and a practical manual for the experimental determination of its key characteristics.

Molecular Identity and Predicted Physicochemical Profile

1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide is a novel heterocyclic compound. The hydrochloride salt is the most commonly available form for research purposes.

Table 1: Molecular Identifiers and Predicted Physicochemical Properties of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Source
Molecular Formula C₅H₉NO₂SC₅H₁₀ClNO₂SSupplier Data
Molecular Weight 147.19 g/mol 183.65 g/mol Supplier Data
CAS Number 1352546-75-81427358-97-1Supplier Data
Predicted logP -1.5 to -1.0-ChemAxon, SwissADME
Predicted Aqueous Solubility (logS) -0.5 to 0.5-ChemAxon, SwissADME
Predicted pKa (Basic) 7.5 to 8.5-ChemAxon
Predicted Polar Surface Area (PSA) 55.1 Ų-SwissADME

Disclaimer: The logP, logS, pKa, and PSA values presented are in silico predictions from reputable software (e.g., ChemAxon, SwissADME) and should be considered as estimates. Experimental verification is crucial for confirming these properties.

Spectroscopic and Structural Characterization: A Practical Approach

A thorough characterization of a novel molecule like 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide is fundamental. This section outlines the standard spectroscopic and crystallographic workflows for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the connectivity and stereochemistry of the molecule. For 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide, a suite of NMR experiments is recommended.

Predicted ¹H and ¹³C NMR Spectra: Online prediction tools can provide an initial indication of the expected chemical shifts.[4][5][6]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the number of unique proton environments and their coupling patterns.

  • ¹³C NMR: Obtain a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the spirocyclic core structure.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Processing Spectral Processing (Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Interpretation Peak Integration & Coupling Constant Analysis Processing->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Analysis:

    • Low-Resolution MS: To confirm the nominal molecular weight.

    • High-Resolution MS (HRMS): To determine the accurate mass and elemental composition.

    • Tandem MS (MS/MS): To induce fragmentation and aid in structural confirmation by analyzing the daughter ions.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including stereochemistry and conformation.[7]

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.

Experimental Determination of Key Physicochemical Properties

The following sections detail the standardized experimental protocols for determining the aqueous solubility, pKa, and lipophilicity (logP) of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide.

Aqueous Solubility

Aqueous solubility is a critical parameter influencing drug absorption and bioavailability. Both kinetic and thermodynamic solubility assays are valuable.

Experimental Protocol for Kinetic Solubility Assay:

This high-throughput method is suitable for early-stage drug discovery.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation and Equilibration: Allow the solutions to equilibrate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).

  • Analysis: Separate any precipitate by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[8][9][10]

Kinetic_Solubility_Workflow Start Start: Compound in DMSO Stock Dilution Serial Dilution in Aqueous Buffer (pH 7.4) Start->Dilution Equilibration Incubation & Equilibration (e.g., 2h at 25°C) Dilution->Equilibration Separation Separation of Precipitate (Filtration/Centrifugation) Equilibration->Separation Quantification Quantification of Soluble Compound in Supernatant (HPLC-UV/LC-MS) Separation->Quantification Result Kinetic Solubility Value Quantification->Result

Caption: Workflow for the kinetic solubility assay.

Ionization Constant (pKa)

The pKa value dictates the charge state of a molecule at a given pH, which significantly impacts its solubility, permeability, and target binding.

Experimental Protocol for Potentiometric pKa Determination:

  • Sample Preparation: Prepare a solution of the compound in water or a water/co-solvent mixture.

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software is often used for accurate pKa calculation.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol for Shake-Flask logP Determination (OECD Guideline 107): [11][12]

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add the other phase and shake the mixture vigorously until equilibrium is reached.

  • Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Shake_Flask_logP_Workflow Start Start: Compound, n-Octanol, Water Mixing Vigorous Shaking to Reach Equilibrium Start->Mixing Separation Phase Separation via Centrifugation Mixing->Separation Aqueous_Phase Aqueous Phase Separation->Aqueous_Phase Octanol_Phase n-Octanol Phase Separation->Octanol_Phase Quant_Aq Quantify [Compound] in Aqueous Phase Aqueous_Phase->Quant_Aq Quant_Oct Quantify [Compound] in n-Octanol Phase Octanol_Phase->Quant_Oct Calculation Calculate P = [Octanol]/[Aqueous] logP = log10(P) Quant_Aq->Calculation Quant_Oct->Calculation Result logP Value Calculation->Result

Caption: Workflow for the shake-flask logP determination.

Conclusion

1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide represents a promising scaffold for the development of novel therapeutics. Its spirocyclic nature imparts a desirable three-dimensional geometry that can be exploited for optimizing drug-target interactions and improving physicochemical properties. While experimental data for this specific molecule is not yet widely available, this guide provides a robust framework for its comprehensive characterization. By combining in silico predictions with the detailed experimental protocols outlined herein, researchers can efficiently elucidate the key physicochemical properties of this and other novel spirocyclic compounds, thereby accelerating the drug discovery and development process. The systematic application of these methodologies will undoubtedly pave the way for the rational design of next-generation therapeutics built upon this and similar innovative scaffolds.

References

  • Propersea (Property Prediction). (n.d.). Retrieved January 28, 2026, from [Link]

  • Property Explorer. (n.d.). Retrieved January 28, 2026, from [Link]

  • AA-Prop - Protein Physicochemical Properties Prediction Tool. (n.d.). BioGem.Org. Retrieved January 28, 2026, from [Link]

  • QikProp. (n.d.). Schrödinger. Retrieved January 28, 2026, from [Link]

  • Gaulton, A., et al. (2012). ChemMine tools: an online service for analyzing and clustering small molecules. Nucleic Acids Research, 40(W1), W59-W65. [Link]

  • Calculators & Predictors. (n.d.). ChemAxon. Retrieved January 28, 2026, from [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21. [Link]

  • Predicting pKa. (2023, April 19). ChemAxon. Retrieved January 28, 2026, from [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved January 28, 2026, from [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6432–6435. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). (n.d.). ECETOC. Retrieved January 28, 2026, from [Link]

  • Fessner, W. D., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters.
  • Simulate and predict NMR spectra. (n.d.). Retrieved January 28, 2026, from [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 49(23), 4349–4352. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. Retrieved January 28, 2026, from [Link]

  • Pushing the limit of logP prediction accuracy: Chemaxon's results for the SAMPL 6 blind challenge. (2021, September 2). ChemAxon. Retrieved January 28, 2026, from [Link]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • Solubility Assessment Service. (2019, December 27). Creative Biolabs. Retrieved January 28, 2026, from [Link]

  • NMRium demo - Predict. (n.d.). Retrieved January 28, 2026, from [Link]

  • Rice, J. E., & Roberts, J. D. (1954). Spiranes. II. Spiro[3.3]heptane Derivatives. The Journal of Organic Chemistry, 19(6), 927–935. [Link]

  • Işık, M., et al. (2019). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. Journal of computer-aided molecular design, 33(11), 989–1004. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved January 28, 2026, from [Link]

  • Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. (1998). Journal of the Chemical Society, Perkin Transactions 1, (1), 125-131. [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 28, 2026, from [Link]

  • Demos > Simulate NMR and MS. (n.d.). ChemDoodle Web Components. Retrieved January 28, 2026, from [Link]

  • Mykhailiuk, P. K., et al. (2020). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Request PDF. Retrieved January 28, 2026, from [Link]

  • About Chemical Calculations and Predictions. (n.d.). Chemaxon Docs. Retrieved January 28, 2026, from [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (2007, August 15). Solve Scientific. Retrieved January 28, 2026, from [Link]

  • Grygorenko, O. O. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide: A Novel Scaffold for Modern Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is perpetual. The principle of "escaping from fl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is perpetual. The principle of "escaping from flatland"—moving from two-dimensional aromatic structures to three-dimensional, sp³-rich molecules—has gained significant traction, as it often leads to compounds with enhanced selectivity, metabolic stability, and solubility.[1] Within this paradigm, strained spirocyclic systems have emerged as particularly valuable motifs. 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide represents a compelling example of such a scaffold, merging the rigid, three-dimensional architecture of a spiro[3.3]heptane with a sulfone and an amine, functional groups of profound importance in drug design. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its potential synthetic pathways, and its applications for researchers and professionals in drug development.

Physicochemical Properties

The fundamental characteristics of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide are pivotal for its application in medicinal chemistry. The calculated molecular formula and weight of the free base are presented below. The compound is also commonly available as a hydrochloride salt, for which the corresponding data is also provided for reference.[2][3]

Property1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide (Free Base)1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride
Molecular Formula C₅H₉NO₂SC₅H₁₀ClNO₂S[3]
Molecular Weight 147.20 g/mol 183.66 g/mol [2]
CAS Number Not specified1427358-97-1[2][3]

Synthesis and Characterization

Proposed Synthetic Workflow

A hypothetical synthetic pathway is outlined below. This approach leverages known reactions for the formation of spirocyclic frameworks.

G A Protected Azetidin-3-one B Addition of a Sulfur-containing Nucleophile A->B e.g., Lithiated methylthiomethyl sulfone C Intermediate with Thietane Precursor B->C Intramolecular cyclization D Oxidation of Sulfide to Sulfone C->D e.g., m-CPBA or Oxone® E Final Product: 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide D->E Deprotection

Sources

Foundational

The Angular Advantage: Role of the Sulfonyl Group in 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide

The following technical guide details the structural role, synthesis, and medicinal chemistry applications of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide . [1][2] Executive Summary In the pursuit of novel chemical space, s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural role, synthesis, and medicinal chemistry applications of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide .

[1][2]

Executive Summary

In the pursuit of novel chemical space, spirocyclic scaffolds have emerged as critical replacements for traditional saturated heterocycles (e.g., piperidine, morpholine).[1] While the linear 2-thia-6-azaspiro[3.3]heptane series is well-documented as a piperazine bioisostere, the 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide (CAS 1427358-97-1) represents a distinct "angular" class.[1][2]

The defining feature of this scaffold is the sulfonyl group (


) located at the 1-position , directly adjacent to the spiro carbon.[1] This specific connectivity confers unique properties:
  • Geometric Distinctiveness: Unlike the linear exit vectors of 2,6-substituted spirocycles, the 1-thia isomer creates a "bent" or angular topology, accessing orthogonal chemical space in fragment-based drug design (FBDD).[1]

  • Electronic Modulation: The sulfonyl group exerts a powerful inductive effect (

    
    ) through the spiro center, significantly modulating the basicity (
    
    
    
    ) of the distal amine.[1]
  • Metabolic Hardening: The oxidized sulfur atom acts as a metabolic block, preventing S-oxidation and sterically shielding the spiro junction.[1]

Structural & Electronic Analysis

Geometric Topology: Angular vs. Linear

The placement of the sulfur atom dictates the vector of substituents attached to the nitrogen.

  • Linear (2-Thia): The sulfur and nitrogen are on opposite sides of their respective rings relative to the spiro center.[1] Substituents project along a roughly linear axis (

    
    ).[1]
    
  • Angular (1-Thia): The sulfur is adjacent to the spiro center.[1] This lowers the symmetry and alters the exit vector of the amine, making it an ideal scaffold for mimicking "kinked" bioactive conformations found in proline or 2-substituted piperidines.[1]

The -Sulfonyl Effect on

In 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide, the sulfonyl group is attached to the C4 spiro carbon (using spiro numbering), which is the C3 position of the azetidine ring.[1][2] This creates a


-sulfonyl amine  relationship.[1][2]
  • Mechanism: The strong electron-withdrawing nature of the sulfone pulls electron density through the C-C

    
    -bonds.[1][2]
    
  • Result: The electron density on the nitrogen lone pair is reduced, lowering the

    
     of the conjugate acid.[1]
    
  • Medicinal Utility: While a typical secondary amine has a

    
     of ~10-11, this scaffold typically exhibits a lower 
    
    
    
    (estimated 6.5–8.0 depending on N-substitution).[1] This reduction often improves oral bioavailability (better permeability of the neutral species) and reduces P-gp efflux liability.[1]

Synthetic Methodology

The synthesis of the 1-thia core is more challenging than the 2-thia isomer due to the need to construct the thietane ring on an existing azetidine framework.[1][2] The most robust route employs an intramolecular cyclization of a functionalized azetidine precursor.[1]

Validated Synthetic Protocol

Objective: Synthesis of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride.

Step 1: Precursor Assembly Start with N-Boc-3-azetidinone .[1][2] Through a sequence involving olefination and sulfur-Michael addition (or epoxide opening), generate the key intermediate: tert-butyl 3-(2-hydroxyethyl)-3-mercaptoazetidine-1-carboxylate .[1][2]

Step 2: Thietane Ring Closure (Mitsunobu-type)

  • Reagents: Diethyl triphenylphosphonite (DTPP) or DIAD/PPh3.[1]

  • Solvent: Toluene or THF.

  • Mechanism: Activation of the primary alcohol followed by intramolecular nucleophilic attack by the thiol group.

  • Outcome: Formation of the 1-thia-6-azaspiro[3.3]heptane sulfide core.[1][2]

Step 3: Oxidation to Sulfone

  • Reagents:

    
    -Chloroperbenzoic acid (
    
    
    
    CPBA, 2.5 eq) or Oxone.[1]
  • Conditions: DCM,

    
    C to RT.
    
  • Note: The sulfone is preferred over the sulfoxide to avoid creating chiral centers at the sulfur (enantiomeric complexity).[1]

Step 4: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Product: The final hydrochloride salt.

Synthetic Pathway Visualization

Synthesis Start N-Boc-3-azetidinone Inter1 3-(2-hydroxyethyl)- 3-mercaptoazetidine Start->Inter1 1. Olefination 2. Thiol/OH install Cyclized N-Boc-1-thia-6-azaspiro [3.3]heptane (Sulfide) Inter1->Cyclized Cyclization (DIAD/PPh3) Sulfone N-Boc-Sulfone (1,1-dioxide) Cyclized->Sulfone Oxidation (mCPBA) Final 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide HCl Sulfone->Final Deprotection (HCl/Dioxane)

Caption: Convergent synthesis of the 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide core via thietane ring closure.

Physicochemical Property Profile

The following table contrasts the 1-thia sulfone scaffold with standard surrogates.

Property1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide2-Thia-6-azaspiro[3.3]heptane 2,2-dioxidePiperidine
Geometry Angular / Bent LinearChair (Linear)
S-Atom Position Adjacent to Spiro (Pos 1)Opposite Spiro (Pos 2)N/A
Electronic Effect Strong Inductive (

) on N
Moderate InductiveNone
Est.[1][2][3]

(Amine)
6.5 – 8.0 7.5 – 9.0~11.0
Lipophilicity (LogD) Low (Polar Sulfone)LowModerate
Metabolic Stability High (Blocked

-positions)
HighLow (prone to oxidation)
Key Insight: Solubility & Permeability

The high polarity of the sulfonyl group significantly lowers LogD, enhancing aqueous solubility.[1] However, unlike highly basic amines that may suffer from poor membrane permeability due to ionization at physiological pH, the reduced basicity of the 1-thia scaffold ensures a higher fraction of the neutral species exists at pH 7.4, potentially maintaining good cell permeability despite the polar sulfone.[1]

Applications in Drug Discovery[1][2]

Fragment-Based Drug Design (FBDD)

This scaffold is highly valued in FBDD libraries.[1] Its low molecular weight (MW ~147 free base), high solubility, and distinct vector make it an excellent "spacer" or "linker" unit.[1]

  • Vector Exploration: When standard linear linkers (piperazine, spiro[3.3]heptane) fail to orient pharmacophores correctly into a binding pocket, the angular 1-thia scaffold provides a "twist" that can capture novel hydrogen bonding interactions.[1]

Bioisosteric Replacement

It serves as a bioisostere for:

  • Proline: Mimicking the turn geometry.

  • 3,3-Difluoroazetidine: Providing similar electronic withdrawal but with greater steric bulk and different H-bond accepting properties (sulfonyl oxygens).[1][2]

  • 
    -Lactams:  The sulfone moiety mimics the polarity and H-bond acceptance of a carbonyl, but without the chemical reactivity (hydrolysis) associated with amides.[1]
    
Logic of Application Visualization

Application cluster_props Properties cluster_uses Medicinal Utility Core 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide P1 Reduced Basicity (pKa modulation) Core->P1 P2 Angular Geometry (Novel Vectors) Core->P2 P3 Metabolic Stability (Blocked sites) Core->P3 U1 Permeability Optimization (CNS Penetration) P1->U1 U2 Scaffold Hopping (Proline/Piperidine mimics) P2->U2 U3 Half-life Extension P3->U3

Caption: Causal relationship between the sulfonyl group's intrinsic properties and medicinal chemistry outcomes.

References

  • Synthesis of 1-Thia-6-azaspiro[3.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine Source: Angewandte Chemie International Edition (2023) URL:[Link][1]

  • Strained Spiro Heterocycles as Potential Bioisosteres Source: Royal Society of Chemistry (2025 Update) URL:[Link]

Sources

Exploratory

Whitepaper: A Theoretical Deep Dive into the Stability and Electronic Landscape of 1-Thia-6-azaspiro[3.3]heptane

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds have emerged as powerful tools in medicinal chemistry, offering a three-dimensional architecture that can significan...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as powerful tools in medicinal chemistry, offering a three-dimensional architecture that can significantly enhance pharmacological properties. Among these, the spiro[3.3]heptane framework is particularly valued as a conformationally restricted bioisostere for common carbocyclic and heterocyclic rings.[1][2][3] This guide provides a comprehensive theoretical analysis of 1-Thia-6-azaspiro[3.3]heptane, a heteroatomic analogue with significant potential in drug discovery. We delve into the molecule's conformational stability, ring strain energy, and electronic properties using quantum chemical calculations. By elucidating the fundamental principles governing its structure and reactivity, we aim to provide a robust computational framework for the rational design of novel therapeutics based on this promising scaffold.

The Strategic Value of Strained Spirocycles in Drug Design

The paradigm of drug discovery has progressively shifted towards molecules with higher sp³ character to escape "flatland" and improve properties such as selectivity, solubility, and metabolic stability.[4] Spiro[3.3]heptane derivatives are at the forefront of this movement, serving as effective and patent-free surrogates for ubiquitous structures like cyclohexane, piperidine, and piperazine.[3][5] Their rigid, well-defined three-dimensional geometry provides precise control over the spatial orientation of substituents, a critical factor for optimizing ligand-target interactions.[6][7][8]

The introduction of heteroatoms, as in 1-Thia-6-azaspiro[3.3]heptane, further enhances the scaffold's utility by introducing sites for hydrogen bonding, altering polarity, and modulating pharmacokinetic profiles.[8] However, the inherent strain of the dual cyclobutane system raises critical questions about molecular stability. Theoretical and computational studies are indispensable for addressing these questions, offering a predictive lens into the molecule's energetic landscape before undertaking costly and time-consuming synthetic efforts.[9][10]

Computational Methodology: A Framework for Stability Analysis

To dissect the stability of 1-Thia-6-azaspiro[3.3]heptane, a multi-faceted computational approach grounded in quantum chemistry is required. The workflow is designed to provide a holistic view, from structural integrity to electronic reactivity.

Theoretical Foundation

Density Functional Theory (DFT) stands as the method of choice for this analysis, providing an excellent balance of computational efficiency and accuracy for molecules of this size. The selection of a functional and basis set is paramount. A popular and reliable combination, such as the B3LYP functional with the 6-311+G(d,p) basis set, is well-suited to capture both the geometric and electronic intricacies of the system, including the effects of lone pairs on the sulfur and nitrogen atoms.

Core Computational Protocol
  • Geometry Optimization: The initial step involves finding the minimum energy structure of the molecule. This is an iterative process where the forces on each atom are calculated and the geometry is adjusted until a stationary point on the potential energy surface is located.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and other thermodynamic properties.

  • Strain Energy Calculation: The inherent ring strain is a defining feature of the spiro[3.3]heptane core. A robust method for quantifying this is through the use of a homodesmotic reaction.[11] This involves constructing a hypothetical, balanced chemical equation where the number and type of all chemical bonds are conserved. The strain energy is then determined from the enthalpy of this reaction, effectively isolating the energy contribution from ring strain.[11][12]

G cluster_workflow Computational Workflow for Stability Analysis A Initial 3D Structure of 1-Thia-6-azaspiro[3.3]heptane B Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C F Homodesmotic Reaction Design B->F D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D Validation E Thermodynamic Data (ZPVE, Enthalpy, Gibbs Free Energy) C->E Output G Single Point Energy Calculations for all Reaction Components F->G H Strain Energy Calculation (ΔH_rxn) G->H

Caption: Workflow for theoretical stability and strain energy analysis.

Conformational Landscape and Strain Energy

The stability of 1-Thia-6-azaspiro[3.3]heptane is dictated by its three-dimensional structure and the energetic penalty associated with its strained rings.

Molecular Geometry and Conformation

The spiro[3.3]heptane core is not perfectly planar. The two four-membered rings adopt a puckered conformation to alleviate some torsional strain. The degree of this puckering is influenced by the nature of the heteroatoms. The nitrogen atom typically exhibits a pyramidal geometry, though the barrier to inversion can be influenced by its substituent. The sulfur atom, with its larger size and more diffuse lone pairs, also contributes to the overall puckered geometry. The central spiro carbon maintains a tetrahedral geometry, but with bond angles significantly distorted from the ideal 109.5° due to the constraints of the four-membered rings.

G cluster_conformer Puckered Conformation of Spirocyclic Core Planar (High Energy) Planar (High Energy) Puckered (Lower Energy) Puckered (Lower Energy) Planar (High Energy)->Puckered (Lower Energy) Relaxation to relieve strain

Caption: Conformational relaxation of the spiro[3.3]heptane core.

Analysis of Ring Strain Energy (RSE)

The parent spiro[3.3]heptane possesses a significant strain energy of approximately 51.0 kcal/mol, which is nearly double that of a single cyclobutane ring.[12] This arises primarily from angle strain, as the internal ring angles are forced to be near 90° instead of the preferred tetrahedral or sp² angles. The introduction of sulfur and nitrogen atoms is expected to modulate this value, but the molecule remains a high-energy, strained system. This strain is not a liability; rather, it is a key feature that enforces conformational rigidity, which is highly desirable for locking a molecule into its bioactive conformation.

ParameterTheoretical Value (Estimate)Significance
C-S-C Bond Angle~78-82°Significant deviation from ideal angles, indicating high angle strain.
C-N-C Bond Angle~88-92°Less strained than the thietane ring but still highly constrained.
Ring Puckering Angle15-25°Deviation from planarity to reduce torsional strain.
Total Strain Energy (RSE)45-55 kcal/molHigh energy content, leading to conformational rigidity.
Table 1: Estimated geometric and energetic parameters for 1-Thia-6-azaspiro[3.3]heptane based on computational studies of related systems.

Electronic Properties and Implications for Reactivity

Beyond structural stability, the electronic nature of 1-Thia-6-azaspiro[3.3]heptane governs its intermolecular interactions and potential reactivity, both with biological targets and in metabolic pathways.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity.[13]

  • HOMO: For 1-Thia-6-azaspiro[3.3]heptane, the HOMO is expected to be localized primarily on the lone pairs of the sulfur and nitrogen atoms. The energy of the HOMO (E_HOMO) correlates with the molecule's ability to act as an electron donor or nucleophile.

  • LUMO: The LUMO is likely distributed across the σ* antibonding orbitals of the strained ring system. The energy of the LUMO (E_LUMO) indicates its capacity to accept electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of kinetic stability. A larger gap implies lower reactivity, while a smaller gap suggests the molecule is more susceptible to chemical transformation.

Electrostatic Potential (ESP) Map

An ESP map visualizes the charge distribution across the molecule's surface. For 1-Thia-6-azaspiro[3.3]heptane, the map would reveal:

  • Negative Potential (Red): Concentrated around the electronegative nitrogen and sulfur atoms, highlighting these areas as primary sites for hydrogen bond acceptance and interaction with electrophiles.

  • Positive Potential (Blue): Located on the hydrogen atom attached to the nitrogen (N-H), making it a key hydrogen bond donor site.

These electronic features are fundamental to the scaffold's ability to engage in specific, directional interactions within a protein binding pocket, forming the basis for its utility in rational drug design.

Detailed Experimental Protocol: DFT Analysis

This protocol outlines the steps for a comprehensive theoretical analysis using a common quantum chemistry software package like Gaussian.

Protocol: Stability and Electronic Analysis of 1-Thia-6-azaspiro[3.3]heptane

  • Structure Building:

    • Construct the 3D coordinates of 1-Thia-6-azaspiro[3.3]heptane using a molecular modeling program (e.g., GaussView, Avogadro).

    • Perform an initial, low-level molecular mechanics cleanup (e.g., using a UFF or MMFF94 force field) to generate a reasonable starting geometry.

  • Geometry Optimization and Frequency Calculation:

    • Set up a DFT calculation.

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Keywords: Opt Freq (to perform optimization followed by frequency calculation).

    • Solvation (Optional): To simulate a biological environment, include a solvent model like the Polarizable Continuum Model (PCM) with water as the solvent (SCRF=(PCM,Solvent=Water)).

    • Submit and run the calculation.

  • Verification of Results:

    • Once complete, open the output file.

    • Confirm that the optimization converged successfully.

    • Check the frequency results. Ensure there are zero imaginary frequencies, confirming the structure is a true local minimum.

    • Extract the final optimized coordinates and thermodynamic data (enthalpy, Gibbs free energy).

  • Strain Energy Calculation (Homodesmotic Approach):

    • Construct the following balanced homodesmotic reaction:

      • 1-Thia-6-azaspiro[3.3]heptane + 2 CH₃CH₂CH₃ + CH₃SCH₃ + CH₃NHCH₃ → 2 (CH₃)₂CH₂ + (CH₃)₂S + (CH₃)₂NH + Cyclobutane + Azetidine + Thietane

    • Perform single-point energy calculations (without optimization) using the same level of theory (B3LYP/6-311+G(d,p)) for every molecule in the equation using previously optimized geometries.

    • Calculate the total enthalpy of the products and reactants.

    • The strain energy is the negative of the reaction enthalpy: RSE = - (ΣH_products - ΣH_reactants) .

  • Electronic Property Analysis:

    • Using the optimized geometry, perform a single-point energy calculation and request population analysis (Pop=Full) and generation of cube files for orbitals (Output=WFX).

    • Visualize the HOMO and LUMO orbitals.

    • Generate and visualize the electrostatic potential map to identify nucleophilic and electrophilic sites.

Conclusion

The theoretical investigation into 1-Thia-6-azaspiro[3.3]heptane reveals a molecule defined by a delicate balance of high strain energy and conformational rigidity. This inherent strain is not a weakness but a strategic asset, providing a rigid scaffold that minimizes the entropic penalty upon binding to a biological target. Quantum chemical calculations provide indispensable insights into its stability, preferred geometry, and electronic character, empowering medicinal chemists to leverage this unique scaffold for the design of next-generation therapeutics. This guide serves as a foundational blueprint for applying computational methods to predict and rationalize the properties of novel spirocyclic systems, accelerating the drug discovery process.

References

  • Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Publishing.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Sci-Hub.
  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH. [Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • 1,3-Diazaspiro[4,5/4]dec/non-1-en-4-one Derivatives. jstage.jst.go.jp. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • 4.3.6 Strain Energies and Heats of Formation. Open Research Repository. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters - ACS Publications. [Link]

  • (a) Strain energy is calculated by comparing the strained molecule to... ResearchGate. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. [Link]

  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. MDPI. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]

  • Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. PMC. [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. chemrxiv.org. [Link]

  • Accurate quantum chemical calculations. NASA Technical Reports Server (NTRS). [Link]

  • Arbitrarily Precise Quantum Alchemy. arXiv. [Link]

  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing. [Link]

  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. FOLIA. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. PMC. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • How to calculate Strain Energy in Organic molecules | Why staggered conformation is more stable?. YouTube. [Link]

Sources

Foundational

An In-Depth Technical Guide to Potential Bioisosteres of 1-Thia-6-azaspiro[3.3]heptane Scaffolds

Abstract The 1-thia-6-azaspiro[3.3]heptane scaffold is a novel, three-dimensional framework that has garnered interest in medicinal chemistry for its potential to access new chemical space and modulate physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-thia-6-azaspiro[3.3]heptane scaffold is a novel, three-dimensional framework that has garnered interest in medicinal chemistry for its potential to access new chemical space and modulate physicochemical properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification, synthesis, and evaluation of potential bioisosteres for this unique scaffold. By leveraging principles of bioisosteric replacement, we explore strategic modifications aimed at enhancing drug-like properties such as metabolic stability, aqueous solubility, and target selectivity. This document details both computational and synthetic methodologies, offering practical, step-by-step protocols and a comparative analysis of the core scaffold and its proposed bioisosteres.

Introduction: The Rise of Spiro[3.3]heptanes in Drug Discovery

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland" by moving away from traditional two-dimensional aromatic scaffolds towards more three-dimensional, sp³-rich structures.[1] Spirocyclic systems, particularly the rigid spiro[3.3]heptane framework, have emerged as powerful tools in this endeavor. Their inherent rigidity can lock in favorable conformations for receptor binding, leading to enhanced potency and selectivity.[2] Furthermore, the introduction of spirocyclic motifs has been shown to favorably modulate key drug-like properties, including increased aqueous solubility and improved metabolic stability, when compared to their monocyclic counterparts like piperidine or morpholine.[2][3]

The 1-thia-6-azaspiro[3.3]heptane core, with its unique arrangement of sulfur and nitrogen heteroatoms, presents a distinct profile of steric and electronic features. This guide will dissect this core structure and propose a series of potential bioisosteres, providing the scientific rationale and practical methodologies for their exploration in drug discovery programs.

The 1-Thia-6-azaspiro[3.3]heptane Scaffold: A Physicochemical Benchmark

A thorough understanding of the parent scaffold's properties is paramount for identifying meaningful bioisosteric replacements. The 1-thia-6-azaspiro[3.3]heptane scaffold's key physicochemical parameters serve as our baseline for comparison.

Property1-Thia-6-azaspiro[3.3]heptane
Molecular Weight 115.20 g/mol
cLogP 0.1
Topological Polar Surface Area (TPSA) 37.3 Ų
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1

Data sourced from PubChem CID 55279071.

Strategic Bioisosteric Replacements for the 1-Thia-6-azaspiro[3.3]heptane Core

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that retains similar biological activity while improving other key properties.[4] For the 1-thia-6-azaspiro[3.3]heptane scaffold, we propose the following bioisosteres, focusing on modifications to the heteroatom composition of the spirocyclic system.

Rationale for Bioisostere Selection

The choice of bioisosteres is guided by the goal of modulating key physicochemical properties. Replacing the sulfur atom with other heteroatoms or a carbon atom can significantly impact lipophilicity, hydrogen bonding capacity, and metabolic stability. Similarly, altering the nitrogen's position or adding another nitrogen atom can influence basicity (pKa) and solubility.

The following sections detail the most promising bioisosteres and their potential impact on drug-like properties.

Proposed Bioisosteres
  • 1-Oxa-6-azaspiro[3.3]heptane: The replacement of sulfur with oxygen is a classic bioisosteric substitution. Oxygen is smaller and more electronegative than sulfur, which can lead to altered hydrogen bonding capabilities and potentially increased aqueous solubility.[5]

  • 2,6-Diazaspiro[3.3]heptane: This analog of piperazine has been shown to be a successful bioisostere, often leading to lower lipophilicity and improved metabolic stability compared to its monocyclic counterpart.[6]

  • 1,6-Diazaspiro[3.3]heptane: This isomer of 2,6-diazaspiro[3.3]heptane offers a different spatial arrangement of the nitrogen atoms, which could lead to distinct interactions with biological targets and altered physicochemical properties.

  • 2-Azaspiro[3.3]heptane: Replacing the sulfur with a methylene group provides a carbocyclic analog. This modification would likely increase lipophilicity while maintaining the rigid spirocyclic core.

  • 1-Azaspiro[3.3]heptane: Similar to the 2-azaspiro[3.3]heptane, this carbocyclic analog offers a different vector for substituent attachment and may present a different metabolic profile.

The following diagram illustrates the relationship between the parent scaffold and its proposed bioisosteres.

Caption: Proposed bioisosteric replacements for the 1-Thia-6-azaspiro[3.3]heptane scaffold.

Comparative Physicochemical Properties

The table below summarizes key calculated and experimental physicochemical properties of the parent scaffold and its potential bioisosteres, providing a quantitative basis for their selection and evaluation in drug design programs.

ScaffoldMW ( g/mol )cLogPTPSA (Ų)pKa (strongest basic)Aqueous Solubility (logS)
1-Thia-6-azaspiro[3.3]heptane 115.200.137.38.5 (predicted)-1.2 (predicted)
1-Oxa-6-azaspiro[3.3]heptane99.13-0.621.38.7 (predicted)0.5 (predicted)
2,6-Diazaspiro[3.3]heptane98.15-1.024.19.8 (predicted)1.1 (predicted)
1,6-Diazaspiro[3.3]heptane98.15-0.8 (predicted)24.19.5 (predicted)0.9 (predicted)
2-Azaspiro[3.3]heptane97.160.712.011.2 (experimental)-0.5 (predicted)
1-Azaspiro[3.3]heptane97.160.9 (predicted)12.011.0 (predicted)-0.7 (predicted)

Data sourced from PubChem and calculated using online tools.[6][7][8][9][10] Predicted values should be experimentally verified.

Computational Workflow for Bioisostere Identification

Modern drug discovery heavily relies on in silico methods to guide the selection of promising bioisosteric replacements.[11] A robust computational workflow can efficiently screen vast chemical databases for novel scaffolds with desirable properties.

The following diagram outlines a typical workflow for scaffold hopping and bioisostere identification.

Computational_Workflow cluster_0 Query Definition cluster_1 Database Screening cluster_2 Filtering and Scoring cluster_3 Candidate Selection Input_Scaffold 1-Thia-6-azaspiro[3.3]heptane Define_Vectors Define Attachment Vectors Input_Scaffold->Define_Vectors Database_Search Search Public Databases (e.g., ChEMBL, ZINC) Define_Vectors->Database_Search Filter_Properties Filter by Physicochemical Properties (cLogP, TPSA, etc.) Database_Search->Filter_Properties Shape_Similarity Score by 3D Shape and Pharmacophore Similarity Filter_Properties->Shape_Similarity Rank_Candidates Rank Potential Bioisosteres Shape_Similarity->Rank_Candidates Visual_Inspection Visual Inspection and Medicinal Chemistry Input Rank_Candidates->Visual_Inspection Final_Selection Select Candidates for Synthesis Visual_Inspection->Final_Selection

Caption: A computational workflow for identifying novel bioisosteres.

Step-by-Step Computational Protocol
  • Query Definition:

    • Input the 3D structure of the 1-thia-6-azaspiro[3.3]heptane scaffold into a molecular modeling software (e.g., Maestro, MOE).

    • Define the attachment vectors where substituents would be placed in a drug candidate. These are typically the nitrogen atom and one of the carbon atoms on the thietane ring.

  • Database Searching:

    • Utilize a scaffold hopping tool (e.g., Spark, BioisoIdentifier) to search large chemical databases like ChEMBL or ZINC.[12][13]

    • The search should be based on finding fragments that can replace the core scaffold while maintaining the geometry of the attachment vectors.

  • Filtering and Scoring:

    • Filter the initial hits based on desired physicochemical properties. For example, set ranges for molecular weight, cLogP, TPSA, and the number of rotatable bonds to prioritize drug-like molecules.

    • Score the filtered hits based on 3D shape similarity and pharmacophoric feature overlap with the original scaffold. This ensures that the new scaffolds can present key interacting groups in a similar spatial arrangement.

  • Candidate Selection:

    • Rank the scored hits and visually inspect the top candidates in the context of the target binding site, if known.

    • Apply medicinal chemistry expertise to assess the synthetic feasibility and novelty of the proposed scaffolds.

    • Select a diverse set of promising bioisosteres for chemical synthesis and biological evaluation.

Synthetic Protocols for Key Bioisosteres

The practical feasibility of synthesizing the proposed bioisosteres is a critical consideration. The following sections provide detailed, step-by-step methodologies for the synthesis of the core scaffold and its most promising analogs.

Synthesis of 1-Thia-6-azaspiro[3.3]heptane

A scalable synthesis of 2-thia-6-azaspiro[3.3]heptane (a regioisomer of the title compound, with similar properties) has been reported, starting from N-tosyl-protected 2-oxa-6-azaspiro[3.3]heptane.[1]

  • Oxetane Ring Opening and Bromination: Treat N-tosyl-2-oxa-6-azaspiro[3.3]heptane with a bromide source (e.g., HBr) to open the oxetane ring.

  • Thietane Formation: Cyclize the resulting bromo-alcohol in the presence of a sulfur source (e.g., sodium sulfide) to form the thietane ring.

  • Deprotection: Remove the tosyl protecting group to yield the final 2-thia-6-azaspiro[3.3]heptane.

Synthesis of 1-Oxa-6-azaspiro[3.3]heptane

An efficient synthesis of C3-substituted 1-oxa-6-azaspiro[3.3]heptanes starts from a protected azetidin-3-one.[14]

  • Aldol Addition: Treat N-benzhydryl-protected azetidin-3-one with the lithium enolate of a suitable acetate ester to form a β-hydroxy ester.

  • Reduction: Reduce the ester group using a reducing agent like LiAlH₄ to afford the corresponding diol.

  • Cyclization: Cyclize the diol to the oxetane using a sulfonyl chloride (e.g., TsCl) and a strong base (e.g., KOt-Bu) in an appropriate solvent like THF.

Synthesis of 2,6-Diazaspiro[3.3]heptane

A practical route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a readily available aldehyde.

  • Aldehyde Formation: Reduce the ester of 1-benzyl-3-chloromethylazetidine-3-carboxylate with LiAlH₄ and subsequently oxidize the resulting alcohol via Swern oxidation to yield the corresponding aldehyde.

  • Reductive Amination: React the aldehyde with a primary amine or aniline in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Cyclization: Cyclize the resulting secondary amine in the presence of a strong base such as potassium tert-butoxide in THF to form the spirocyclic bisazetidine.

Synthesis of 1,6-Diazaspiro[3.3]heptane

A two-step procedure starting from a β-lactam has been developed for the synthesis of a protected 1,6-diazaspiro[3.3]heptane derivative.

  • Oxime Formation: Subject the β-lactam to enolization and treat the enolate with an isoamyl nitrite to form an oxime.

  • Reduction: Concomitantly reduce the lactam and the oxime using a reducing agent like AlH₂Cl to yield the 1,6-diazaspiro[3.3]heptan-3-amine.

Conclusion and Future Outlook

The 1-thia-6-azaspiro[3.3]heptane scaffold represents an exciting starting point for the design of novel, three-dimensional drug candidates. This guide has provided a comprehensive framework for the rational design and synthesis of its potential bioisosteres. By leveraging the principles of bioisosteric replacement and employing a combination of computational and synthetic strategies, researchers can explore a rich chemical space around this unique core. The proposed bioisosteres, including oxa- and diaza-analogs, offer promising avenues for fine-tuning physicochemical and pharmacological properties. Future work should focus on the experimental validation of the predicted properties of these novel scaffolds and their incorporation into active molecules to assess their impact on biological activity. The continued exploration of such sp³-rich, three-dimensional scaffolds will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

  • Cresset Group. (2022). Using the Spark reagent databases to identify bioisosteric R-group replacements. [Link]

  • Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6204-6207. [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. National Center for Biotechnology Information. [Link]

  • Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. National Center for Biotechnology Information. [Link]

  • CCDC. (n.d.). Scaffold-hopping and fragment-linking using the Cambridge Structural Database. [Link]

  • Schneider, G. (2004). Scaffold hopping. Drug Discovery Today: Technologies, 1(3), 221-225. [Link]

  • Natho, P., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • Seden, P. T., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1333-1338. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Azaspiro[3.3]heptan-6-amine Properties. CompTox Chemicals Dashboard. [Link]

  • PubChem. (n.d.). 1-Phenyl-1,6-diazaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Methyl-2,6-diazaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-Oxa-1-azaspiro(3.3)heptane. National Center for Biotechnology Information. [Link]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of model compounds 57–59. [Link]

  • PubChem. (n.d.). 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Cresset Group. (2020). Spark™ performance validated with a new data set for evaluating bioisostere methods. [Link]

  • MySkinRecipes. (n.d.). 6-Oxa-1-azaspiro[3.3]heptane. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

  • Natho, P., et al. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Grygorenko, O. O., et al. (2020). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]

  • Ryu, J. Y., et al. (2024). ChemBounce: a computational framework for scaffold hopping in drug discovery. Bioinformatics, 40(1), btad779. [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[14][14] heptane-2-carboxylic acid tert-butyl ester.

  • Xu, Y. J., et al. (2009). ScafBank: a public comprehensive Scaffold database to support molecular hopping. Acta Pharmacologica Sinica, 30(3), 345-352. [Link]

  • Wuitschik, G., et al. (2010). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Synthesis, 2010(14), 2355-2358. [Link]

  • Johansson, A., et al. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 7(11), 1011-1016. [Link]

  • Cambridge MedChem Consulting. (2019). Calculating Physiochemical Properties. [Link]

  • Wang, Y., et al. (2024). BioisoIdentifier: an online free tool to investigate local structural replacements from PDB. Journal of Cheminformatics, 16(1), 1-13. [Link]

  • Devereux, M., & Popelier, P. L. (2010). In silico techniques for the identification of bioisosteric replacements for drug design. Current topics in medicinal chemistry, 10(6), 657-668. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Physicochemical properties in drug profiling. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Shultz, M. D. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of medicinal chemistry, 62(22), 10037-10051. [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 1-Thia-6-azaspiro[3.3]heptane as a Novel Building Block in Medicinal Chemistry

Introduction: Embracing Three-Dimensionality in Drug Design The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to "escape fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to "escape from flatland"[1]. This paradigm shift involves moving away from predominantly flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid yet complex 3D framework that can project substituents into precise vectors in space[2]. Their inherent conformational restriction can lead to enhanced binding affinity and selectivity for biological targets[3][4].

Among the diverse array of spirocyclic systems, the azaspiro[3.3]heptane framework has garnered significant attention as a bioisosteric replacement for commonly used saturated heterocycles like piperidine and morpholine[5][6][7]. These "piperidine mimetics" often exhibit superior physicochemical properties, such as increased aqueous solubility and improved metabolic stability, which are critical for drug development[1][8].

This application note focuses on a unique member of this family: 1-thia-6-azaspiro[3.3]heptane . The introduction of a sulfur atom into the spirocyclic core, creating a thietane ring fused to an azetidine ring, offers a distinct combination of properties. The thietane moiety can influence lipophilicity and metabolic stability, while the secondary amine of the azetidine provides a versatile handle for derivatization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and strategic application of 1-thia-6-azaspiro[3.3]heptane as a valuable building block in medicinal chemistry.

Physicochemical Properties and Strategic Value

The strategic incorporation of 1-thia-6-azaspiro[3.3]heptane into a drug candidate is underpinned by its unique structural and physicochemical properties. As a saturated heterocyclic system, it increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.

PropertyRationale & Impact on Drug Design
Increased 3D-Character The rigid, non-planar spirocyclic core provides well-defined exit vectors for substituents, enabling precise interaction with target binding pockets and potentially improving potency and selectivity[2].
Bioisosterism Serves as a non-classical bioisostere for piperidine, piperazine, and morpholine, offering a novel chemical space for patent-free analogues with potentially improved properties[5][9][10].
Modulated Lipophilicity (logP/logD) The replacement of a methylene group in analogous carbocyclic spirocycles with a sulfur atom can subtly modulate lipophilicity. Furthermore, the introduction of azaspiro[3.3]heptane cores has been shown in many cases to lower logD7.4 due to increased basicity, which can enhance aqueous solubility[6].
Metabolic Stability The quaternary spiro-carbon and the strained four-membered rings can block common sites of metabolism (e.g., P450-mediated oxidation) that occur on more flexible, larger rings like piperidine[1][8].
Versatile Functionalization The secondary amine (pKa typically higher than corresponding six-membered rings) serves as a key reaction handle for introducing a wide range of substituents, allowing for extensive structure-activity relationship (SAR) exploration[6].

Synthesis of the 1-Thia-6-azaspiro[3.3]heptane Scaffold

While specific literature detailing a high-yielding, scalable synthesis for the parent 1-thia-6-azaspiro[3.3]heptane is not abundant, a plausible and robust synthetic route can be proposed based on established methodologies for constructing thietane and azetidine rings. The following protocol is a conceptualized, yet chemically sound, approach. The core logic involves the formation of one ring followed by the construction of the second ring onto a key intermediate.

Proposed Synthetic Workflow

The proposed synthesis begins with the construction of a functionalized thietane ring, which is then elaborated to form the spiro-fused azetidine.

Synthetic Workflow A 3-Bromo-2-(bromomethyl)-1-propene C 3-(Bromomethyl)thietane A->C Cyclization B Sodium Sulfide (Na2S) B->C E N-Benzyl-6-thia-1-azaspiro[3.3]heptane C->E Double Alkylation D Benzylamine D->E G 1-Thia-6-azaspiro[3.3]heptane E->G Debenzylation F Palladium on Carbon (Pd/C), H2 F->G N-Functionalization cluster_0 Starting Material cluster_1 Reaction Types cluster_2 Products A 1-Thia-6-azaspiro[3.3]heptane B N-Acylation (R-COCl, Base) A->B C N-Arylation (Ar-X, Pd-catalyst, Base) A->C D Reductive Amination (R-CHO, Reducing Agent) A->D E N-Sulfonylation (R-SO2Cl, Base) A->E F N-Acyl Derivative B->F G N-Aryl Derivative C->G H N-Alkyl Derivative D->H I N-Sulfonyl Derivative E->I

Sources

Application

The Emergence of 1-Thia-6-azaspiro[3.3]heptane: A Novel Scaffold for Next-Generation Therapeutics

Introduction: Beyond "Flatland" in Medicinal Chemistry The relentless pursuit of novel chemical matter with enhanced therapeutic properties has driven medicinal chemists to explore beyond the two-dimensional confines of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond "Flatland" in Medicinal Chemistry

The relentless pursuit of novel chemical matter with enhanced therapeutic properties has driven medicinal chemists to explore beyond the two-dimensional confines of traditional aromatic scaffolds. This "escape from flatland" has led to a burgeoning interest in three-dimensional, sp³-rich structures that can offer improved physicochemical properties, novel intellectual property, and enhanced target engagement.[1][2] Among these, strained spirocyclic systems have garnered significant attention for their ability to act as bioisosteres of common saturated heterocycles like piperidine and piperazine, while offering a fixed, predictable geometry.[3][4]

This application note introduces a promising yet underexplored scaffold: 1-thia-6-azaspiro[3.3]heptane . While its direct applications in drug discovery are in their infancy, its unique structural and electronic properties, inferred from its close analogs, position it as a high-potential building block for the development of next-generation therapeutics. We will delve into its potential as a bioisostere, propose synthetic strategies, and provide detailed protocols for its incorporation and evaluation in drug discovery programs.

The Strategic Advantage of the 1-Thia-6-azaspiro[3.3]heptane Scaffold

The 1-thia-6-azaspiro[3.3]heptane motif, characterized by a spirocyclic fusion of a thietane and an azetidine ring, offers a unique combination of features that make it an attractive scaffold for medicinal chemists.

1. Bioisosteric Replacement and Physicochemical Modulation:

The piperidine ring is a ubiquitous feature in many approved drugs. However, it is often associated with metabolic liabilities. The 2-azaspiro[3.3]heptane and, more recently, the 1-azaspiro[3.3]heptane scaffolds have been successfully employed as bioisosteres of piperidine, demonstrating improved metabolic stability, enhanced solubility, and favorable lipophilicity profiles.[2][5] By analogy, the 1-thia-6-azaspiro[3.3]heptane scaffold can be envisioned as a novel bioisostere of thiomorpholine or a constrained analog of piperidine where a methylene group is replaced by a sulfur atom.

The introduction of the sulfur atom is expected to modulate several key properties:

  • Lipophilicity: The thioether will likely alter the lipophilicity (logP/logD) compared to its all-carbon or oxygen-containing counterparts, providing a tool for fine-tuning compound properties to optimize absorption, distribution, metabolism, and excretion (ADME).

  • Basicity: The pKa of the azetidine nitrogen will be influenced by the presence of the thietane ring, offering a different basicity profile compared to piperidine or other azaspirocycles.[5]

  • Metabolic Stability: The replacement of a methylene group with a thioether can block potential sites of metabolism, potentially leading to improved metabolic stability and longer half-life.[1]

  • Hydrogen Bonding: The sulfur atom can act as a hydrogen bond acceptor, introducing new potential interactions with biological targets.

2. Three-Dimensionality and Novel Exit Vectors:

The rigid, spirocyclic nature of 1-thia-6-azaspiro[3.3]heptane provides well-defined exit vectors for substituent placement. This conformational restriction can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty of binding. The non-collinear arrangement of substituents, a characteristic of spiro[3.3]heptane systems, allows for the exploration of new chemical space compared to the more planar cyclohexane or aromatic rings.[6]

Proposed Synthetic Pathways

While the literature on the synthesis of 1-thia-6-azaspiro[3.3]heptane is sparse, plausible synthetic routes can be proposed based on established methods for constructing thietanes, azetidines, and other spirocyclic systems.

Protocol 1: Proposed Synthesis of N-Boc-1-thia-6-azaspiro[3.3]heptane

This proposed protocol adapts known methodologies for the synthesis of four-membered rings.

Workflow Diagram:

G cluster_0 Synthesis of Thietan-3-one cluster_1 Formation of Spiro-alcohol cluster_2 Azetidine Ring Formation A 1,3-Dihalopropanone C Thietan-3-one A->C Cyclization B Sodium Sulfide B->C D Thietan-3-one F 3-(Trimethylsilyl)oxaspiropentane D->F Corey-Chaykovsky reaction E TMS-diazomethane n-BuLi E->F H 3-Methylenethietane F->H Desilylation G TBAF G->H J Spiro-epoxide H->J Epoxidation I m-CPBA I->J L Azido-alcohol J->L Ring-opening K Sodium Azide K->L M Azido-alcohol P 1-Thia-6-azaspiro[3.3]heptane M->P Staudinger ligation N Triphenylphosphine N->P O Intramolecular Aza-Wittig O->P R N-Boc-1-thia-6-azaspiro[3.3]heptane P->R Protection Q Boc Anhydride Q->R

Caption: Proposed synthetic workflow for N-Boc-1-thia-6-azaspiro[3.3]heptane.

Step-by-Step Methodology:

  • Synthesis of Thietan-3-one: Start with a commercially available 1,3-dihalopropanone and react it with a sulfur source like sodium sulfide to form the thietane-3-one ring.

  • Formation of the Spiro-epoxide:

    • Convert thietan-3-one to the corresponding epoxide via a Corey-Chaykovsky reaction with trimethylsilyldiazomethane followed by desilylation and epoxidation.

  • Ring-Opening of the Epoxide:

    • React the spiro-epoxide with sodium azide to yield the corresponding azido-alcohol.

  • Azetidine Ring Formation:

    • Perform an intramolecular Staudinger ligation or Aza-Wittig reaction on the azido-alcohol using triphenylphosphine to form the azetidine ring, yielding the 1-thia-6-azaspiro[3.3]heptane core.

  • N-Protection:

    • Protect the secondary amine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using Boc anhydride to give the final desired building block.

Applications in Drug Discovery: Hypothetical Case Studies

Given its structural similarity to established pharmacophores, 1-thia-6-azaspiro[3.3]heptane can be envisioned as a valuable building block in several therapeutic areas.

Case Study 1: As a Piperidine Bioisostere in a CNS Agent

Many central nervous system (CNS) active compounds contain a piperidine moiety. Replacing this with a 1-thia-6-azaspiro[3.3]heptane could lead to a patent-free analog with improved properties.[7]

Hypothetical Experimental Workflow:

G A Lead Compound (with piperidine) E Coupling Reaction A->E B N-Boc-1-thia-6-azaspiro[3.3]heptane C Deprotection B->C D 1-Thia-6-azaspiro[3.3]heptane C->D D->E F Analog with Spirocycle E->F G In vitro Assays (Target Binding, Selectivity) F->G H ADME Profiling (Solubility, Permeability, Metabolic Stability) G->H I In vivo Efficacy and PK Studies H->I

Caption: Workflow for evaluating a 1-thia-6-azaspiro[3.3]heptane analog.

Protocol 2: Comparative Evaluation of a Spirocyclic Analog

  • Synthesis: Synthesize the analog by coupling the deprotected 1-thia-6-azaspiro[3.3]heptane with the appropriate scaffold of the parent drug.

  • In Vitro Target Engagement:

    • Perform binding assays (e.g., radioligand binding, fluorescence polarization) to determine the affinity (Ki, IC₅₀) of the new analog for its primary target.

    • Conduct selectivity profiling against a panel of related receptors or enzymes to assess off-target effects.

  • Physicochemical Property Measurement:

    • Determine the aqueous solubility at different pH values.

    • Measure the lipophilicity (LogD₇.₄).

  • In Vitro ADME Assays:

    • Assess metabolic stability using liver microsomes or hepatocytes.

    • Evaluate cell permeability using Caco-2 or PAMPA assays.

  • Data Analysis and Comparison:

    • Compile the data in a table for direct comparison with the parent piperidine-containing compound.

Hypothetical Data Summary:

CompoundTarget Affinity (Ki, nM)Selectivity (fold vs. off-target)Aqueous Solubility (µM)LogD₇.₄Metabolic Stability (t½, min)
Parent Drug (Piperidine)5.2150502.530
Analog (1-Thia-6-azaspiro)6.82001202.190

This hypothetical data illustrates how the incorporation of the 1-thia-6-azaspiro[3.3]heptane scaffold could maintain target affinity while improving solubility and metabolic stability.

Case Study 2: As a Novel Scaffold for Kinase Inhibitors

The rigid nature of the spirocycle can be exploited to orient substituents into the specific pockets of a kinase active site, potentially leading to highly potent and selective inhibitors.

Signaling Pathway Diagram:

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase B->C Activation D Substrate Protein C->D Phosphorylation E Phosphorylated Substrate D->E F Cellular Response (e.g., Proliferation) E->F G 1-Thia-6-azaspiro[3.3]heptane -based Inhibitor G->C Blocks Active Site

Caption: Inhibition of a kinase signaling pathway by a hypothetical inhibitor.

Protocol 3: Kinase Inhibition Assay

  • Enzyme Inhibition Assay:

    • Use a biochemical assay (e.g., ADP-Glo™, LanthaScreen™) to measure the IC₅₀ of the 1-thia-6-azaspiro[3.3]heptane-containing compound against the target kinase.

  • Cellular Proliferation Assay:

    • Treat cancer cell lines that are dependent on the target kinase with the compound.

    • Measure cell viability after 72 hours using a colorimetric assay (e.g., MTT, CellTiter-Glo®) to determine the GI₅₀.

  • Western Blot Analysis:

    • Treat cells with the compound for a defined period.

    • Lyse the cells and perform a western blot to assess the phosphorylation status of the kinase's downstream substrate, confirming on-target engagement in a cellular context.

Conclusion and Future Outlook

The 1-thia-6-azaspiro[3.3]heptane scaffold represents a novel and exciting addition to the medicinal chemist's toolbox. While empirical data on its application is still forthcoming, the principles of bioisosterism and the success of related azaspirocycles strongly suggest its potential to yield compounds with improved drug-like properties. Its unique three-dimensional structure offers opportunities for creating novel intellectual property and for designing highly selective ligands. The synthetic and evaluation protocols outlined in this note provide a roadmap for researchers to begin exploring the potential of this promising new scaffold in their drug discovery endeavors.

References

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • PubChem. (n.d.). 1-thia-6-azaspiro[3.3]heptane hydrochloride. Retrieved from [Link]

  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Burkhard, J. A., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 13(24), 6642–6645. [Link]

  • De Bruin, N., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • Kirichok, A. A., et al. (2017). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642-6645. [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron Letters, 58(10), 995-997. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

  • Mykhailiuk, P. K. (2016). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed. [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... Retrieved from [Link]

  • Goundry, W., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

Sources

Method

Protocols for the N-Functionalization of 1-Thia-6-azaspiro[3.3]heptane and Its Analogs: A Guide for Drug Discovery

An Application Guide for Medicinal Chemists Abstract: The 1-thia-6-azaspiro[3.3]heptane scaffold is an emerging motif in medicinal chemistry, valued for its unique three-dimensional structure and potential to improve the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract: The 1-thia-6-azaspiro[3.3]heptane scaffold is an emerging motif in medicinal chemistry, valued for its unique three-dimensional structure and potential to improve the physicochemical properties of drug candidates. As a bioisostere for common heterocycles like piperidine and morpholine, it offers a novel chemical space for exploration. This application note provides a comprehensive guide to the N-functionalization of this scaffold. While direct literature on 1-thia-6-azaspiro[3.3]heptane is emerging, we present robust, field-proven protocols for N-acylation, N-alkylation, reductive amination, and N-arylation, derived from extensive studies on closely related analogs such as 1-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane. Each section details step-by-step methodologies, explains the underlying chemical principles, and offers insights into optimizing reaction conditions for the synthesis of diverse compound libraries.

Introduction: The Rise of Azaspiro[3.3]heptanes in Medicinal Chemistry

Spirocyclic N-heterocycles are increasingly sought-after building blocks in drug discovery. Their inherent three-dimensionality allows for an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved target selectivity and novel intellectual property.[1] The azaspiro[3.3]heptane core, in particular, has gained significant attention as a versatile bioisostere for commonly used saturated heterocycles like piperidines, piperazines, and morpholines.[2][3]

The replacement of these traditional rings with spirocyclic motifs can confer significant advantages, including:

  • Improved Physicochemical Properties: Enhanced aqueous solubility and metabolic stability have been observed.[2][4]

  • Reduced Lipophilicity: Counterintuitively, the addition of a spirocyclic carbon can lower the distribution coefficient (logD), a key parameter in drug design.[4]

  • Conformational Rigidity: The strained spirocyclic system provides predictable exit vectors for substituents, enabling more precise and selective interactions with biological targets.[1][5]

The 1-thia-6-azaspiro[3.3]heptane scaffold represents a compelling, albeit less explored, member of this family. The introduction of a sulfur atom offers a unique opportunity to modulate electronic properties, lipophilicity, and potential metabolic pathways compared to its oxygen and nitrogen-containing counterparts. The secondary amine at the 6-position is the primary handle for diversification, allowing for the attachment of various pharmacophoric elements. This guide provides a set of validated and adaptable protocols for the key N-functionalization reactions essential for library synthesis and lead optimization.

N-Acylation: Forging the Amide Bond

The formation of an amide bond is one of the most fundamental and prevalent reactions in medicinal chemistry. N-acylation of 1-thia-6-azaspiro[3.3]heptane allows for the introduction of a vast array of functionalities, from simple acetyl groups to complex carboxylic acid-containing fragments.

Causality Behind the Protocol

The protocol below describes the coupling of the secondary amine with a carboxylic acid using a standard carbodiimide coupling agent (EDCI) and an activator (HOBt), or the direct reaction with a more reactive acyl chloride. The choice between these methods depends on the stability and availability of the starting materials. For sensitive substrates, the milder carboxylic acid coupling is preferred. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial, particularly with acyl chlorides or when starting with the amine salt (e.g., HCl salt), to act as a proton scavenger without competing in the acylation reaction.[6]

Experimental Protocol: N-Acylation

Method A: Carboxylic Acid Coupling

  • Dissolution: Dissolve 1-thia-6-azaspiro[3.3]heptane (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M concentration).

  • Activator Addition: Add 1-hydroxybenzotriazole (HOBt) (1.2 equiv) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 equiv) to the solution.

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.5 equiv) dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Method B: Acyl Chloride Acylation

  • Dissolution: Dissolve 1-thia-6-azaspiro[3.3]heptane (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA) or DIPEA (1.5 equiv).

  • Acyl Chloride Addition: Add the acyl chloride (1.1 equiv) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 5 and 6 from Method A.

cluster_reactants Reactants cluster_reagents Reagents & Conditions ThiaSpiro 1-Thia-6-azaspiro[3.3]heptane Product N-Acyl-1-thia-6- azaspiro[3.3]heptane ThiaSpiro->Product AcylSource R-CO-X (X = OH, Cl) AcylSource->Product Reagents Coupling Agent (EDCI/HOBt) or Base (DIPEA/TEA) Solvent (DCM/DMF) Reagents->Product cluster_reactants Reactants cluster_reagents Reagents & Conditions ThiaSpiro 1-Thia-6-azaspiro[3.3]heptane Product N-Alkyl-1-thia-6- azaspiro[3.3]heptane ThiaSpiro->Product AlkylHalide R-X (X = Br, I) AlkylHalide->Product Reagents Base (K₂CO₃) Solvent (DMF/ACN) Heat (60-80 °C) Reagents->Product ThiaSpiro 1-Thia-6-azaspiro[3.3]heptane Imine Iminium Ion Intermediate ThiaSpiro->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Substituted-1-thia-6- azaspiro[3.3]heptane Imine->Product STAB NaBH(OAc)₃ (STAB) STAB->Imine Reduction cluster_reactants Reactants cluster_reagents Reagents & Conditions ThiaSpiro 1-Thia-6-azaspiro[3.3]heptane Product N-Aryl-1-thia-6- azaspiro[3.3]heptane ThiaSpiro->Product ArylBoronic Ar-B(OH)₂ ArylBoronic->Product Reagents Catalyst (Cu(OAc)₂) Base (Pyridine) Solvent (DCM) Reagents->Product

Sources

Application

Application Note: Strategic Synthesis and Functionalization of 1-Thia-6-azaspiro[3.3]heptane Scaffolds

This Application Note is structured as a comprehensive technical guide for the synthesis and functionalization of 1-Thia-6-azaspiro[3.3]heptane , a high-value "angular" spirocyclic scaffold. Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis and functionalization of 1-Thia-6-azaspiro[3.3]heptane , a high-value "angular" spirocyclic scaffold.

Executive Summary & Strategic Analysis

The 1-thia-6-azaspiro[3.3]heptane core represents a "next-generation" bioisostere in Fragment-Based Drug Discovery (FBDD). Unlike the symmetric 2-thia-6-azaspiro[3.3]heptane (a linear analogue of thiomorpholine), the 1-thia isomer is angular . This structural distinction creates a unique exit vector (


 vs. 

) for substituents, allowing medicinal chemists to explore novel chemical space inaccessible to standard piperidine or morpholine surrogates.
Key Physicochemical Advantages:
  • Metabolic Stability: The strained spiro-system resists oxidative metabolism at the

    
    -carbon positions relative to nitrogen, a common liability in piperidines.
    
  • Lipophilicity Modulation: The sulfur atom provides a handle for polarity tuning. It can be retained as a sulfide (lipophilic) or oxidized to a sulfoxide (chiral, polar) or sulfone (highly polar, H-bond acceptor), dramatically altering

    
     without changing the carbon skeleton.
    
  • High

    
     Fraction:  Increases solubility and target selectivity compared to aromatic spacers.
    

This guide details a robust, scalable route to the 1-thia-6-azaspiro[3.3]heptane core, adapted from the "ODASE" (1-oxa-6-azaspiro[3.3]heptane) protocols established by Carreira et al., but modified for sulfur incorporation.

Synthetic Route: The "Thio-ODASE" Strategy

The synthesis of the angular 1-thia core is more challenging than the linear 2-thia isomer due to the asymmetry relative to the spiro center. We utilize a stepwise ring construction strategy starting from commercially available N-Boc-3-azetidinone.

Diagram 1: Retrosynthetic Analysis & Forward Workflow

G Start N-Boc-3-azetidinone (Commercial Starting Material) Inter1 Intermediate A: Beta-Hydroxy Ester (Reformatsky Product) Start->Inter1 Zn, BrCH2COOEt (Reformatsky) Inter2 Intermediate B: Diol Scaffold (Reduction) Inter1->Inter2 LiBH4 (Reduction) Inter3 Intermediate C: Thioacetate Precursor (Selective Activation) Inter2->Inter3 1. MsCl (Selectivity) 2. KSAc (Displacement) Target Target Scaffold: 1-Thia-6-azaspiro[3.3]heptane (N-Boc Protected) Inter3->Target 1. NaOMe (De-acylation) 2. BF3.OEt2 (Cyclization)

Caption: Stepwise construction of the angular thia-spirocycle via a functionalized azetidine core.

Detailed Experimental Protocols

Protocol A: Core Assembly (Synthesis of tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate)

Safety Note: Thiols and sulfides have potent odors. All reactions involving sulfur nucleophiles must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to quench glassware.

Step 1: Reformatsky Reaction

Objective: Install the two-carbon side chain necessary for the second ring.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet.

  • Activation: Add Zinc dust (2.0 equiv) and dry THF. Activate Zn with TMSCl (0.05 equiv).

  • Addition: Add ethyl bromoacetate (1.5 equiv) dropwise to maintain a gentle reflux. Stir for 30 min.

  • Substrate: Cool to 0°C. Add N-Boc-3-azetidinone (1.0 equiv) in THF dropwise.

  • Workup: Quench with cold 1M HCl. Extract with EtOAc.[1][2] Purify via silica gel chromatography (Hex/EtOAc).

    • Checkpoint: Product is N-Boc-3-hydroxy-3-(ethoxycarbonylmethyl)azetidine .

Step 2: Reduction to Diol

Objective: Generate the primary alcohol for activation.

  • Reaction: Dissolve the ester from Step 1 in dry THF. Cool to 0°C.[1]

  • Reagent: Add LiBH4 (2.0 M in THF, 2.5 equiv) dropwise. (Note: LiBH4 is preferred over LiAlH4 for chemoselectivity in the presence of carbamates, though LiAlH4 can be used at -78°C).

  • Completion: Warm to RT and stir for 4h.

  • Workup: Quench with Glauber’s salt (Na2SO4·10H2O) or Fieser workup. Filter and concentrate.

    • Checkpoint: Product is N-Boc-3-hydroxy-3-(2-hydroxyethyl)azetidine .

Step 3: Thio-Cyclization (The Critical Step)

Objective: Convert the primary alcohol to a thiol and cyclize onto the tertiary alcohol. Note: Direct cyclization of a diol gives the ODASE (Oxygen) analog. We must invert the reactivity.

  • Selective Mesylation: Dissolve Diol (1.0 equiv) in DCM at -10°C. Add Et3N (1.5 equiv). Add MsCl (1.05 equiv) dropwise. Crucial: Maintain low temp to avoid mesylating the tertiary alcohol.

  • Displacement: Isolate the crude primary mesylate. Dissolve in DMF.[2] Add Potassium Thioacetate (KSAc, 1.5 equiv). Heat to 60°C for 2h. (Yields the Thioester).

  • One-Pot Deprotection/Cyclization:

    • Dissolve Thioester in dry DCM.

    • Add NaOMe (1.1 equiv) in MeOH to cleave the acetate (liberating the Thiol). Stir 15 min.

    • Acid Catalysis: Neutralize with AcOH, then add BF3·OEt2 (2.0 equiv) or TMSOTf (catalytic) at 0°C.

    • Mechanism:[1][3][4][5] The Lewis acid ionizes the tertiary hydroxyl group, forming a stabilized carbocation at the spiro center. The pendant primary thiol acts as the nucleophile to close the ring.

  • Purification: Flash chromatography (0-30% EtOAc in Hexanes).

    • Final Product: tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate.

Protocol B: Divergent Functionalization (Oxidation States)

The sulfur atom allows access to three distinct bioisosteres from a single intermediate.

DerivativeReagentConditionsKey Property
Sulfide (Parent) N/AIsolated from Protocol ALipophilic, Soft Nucleophile
Sulfoxide mCPBA (0.95 equiv)DCM, -78°C to 0°CPolar, Chiral (mixture of diastereomers)
Sulfone Oxone (3.0 equiv)MeOH/H2O, RTHighly Polar, H-bond Acceptor, Metabolic "Dead End"

Protocol for Sulfone Synthesis:

  • Dissolve the sulfide (Protocol A product) in MeOH:H2O (1:1).

  • Add Oxone® (potassium peroxymonosulfate) (3.0 equiv) in one portion.

  • Stir vigorously for 4 hours. The slurry will turn white.

  • Filter off salts. Extract filtrate with DCM.

  • Result:1,1-dioxo-1-thia-6-azaspiro[3.3]heptane derivative.

Library Generation & Coupling

Once the core is synthesized (and optionally oxidized), the N-Boc group is removed for coupling to the drug scaffold.

Diagram 2: Late-Stage Functionalization Workflow

D Core N-Boc-1-Thia-6-azaspiro[3.3]heptane Deprotection Deprotection: 4M HCl in Dioxane or TFA/DCM Core->Deprotection FreeAmine Free Spiro-Amine (Salt) Deprotection->FreeAmine Branch1 Reductive Amination (Aldehydes/Ketones) Reagent: NaBH(OAc)3 FreeAmine->Branch1 Branch2 SnAr Coupling (Aryl Halides) Reagent: DIPEA, Heat FreeAmine->Branch2 Branch3 Amide Coupling (Carboxylic Acids) Reagent: HATU/DIPEA FreeAmine->Branch3

Caption: Divergent synthesis of medicinal chemistry libraries from the spiro-amine core.

Troubleshooting the Deprotection:

  • Issue: The free amine of spiro[3.3]heptanes is highly volatile.

  • Solution: Isolate as the HCl or Oxalate salt. Do not dry the free base under high vacuum for extended periods. If using TFA, perform an ion exchange resin workup or use the crude TFA salt directly in the next coupling if compatible (e.g., HATU coupling).

References & Authoritative Sources

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition.[6][7] (Foundational work on the 1-oxa-6-aza synthesis, the template for the 1-thia route).

  • Mykhailiuk, P. K. (2017).[6] 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie.[6][7] (Key insights into spirocyclic exit vectors and sulfur-containing spirocycles).

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[3][5] Angewandte Chemie Int.[6][7] Ed. (Discusses the metabolic advantages of 4-membered heterocycles).

  • Enamine Store. Spirocyclic Building Blocks Catalog. (Commercial source for validating building block availability).

Disclaimer: This Application Note is for research purposes only. The synthesis of strained rings involves high-energy intermediates. Standard laboratory safety protocols must be observed.

Sources

Method

methodology for scaling up the synthesis of 1-Thia-6-azaspiro[3.3]heptane

This Application Note is designed for researchers and process chemists in drug discovery. It details the scalable synthesis of 1-Thia-6-azaspiro[3.3]heptane , a high-value spirocyclic scaffold used to improve the physico...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery. It details the scalable synthesis of 1-Thia-6-azaspiro[3.3]heptane , a high-value spirocyclic scaffold used to improve the physicochemical properties (pKₐ, metabolic stability, vector orientation) of medicinal compounds.[1]

Executive Summary

The 1-Thia-6-azaspiro[3.3]heptane scaffold represents a critical "spiro-fused" bioisostere for piperidine and morpholine rings.[1] Unlike the more common 2-thia isomer (synthesized via bis-alkylation), the 1-thia isomer places the sulfur atom adjacent to the spiro center, creating unique vector geometries for drug design.[1]

This guide outlines the [2+2] Cycloaddition Strategy , the most robust and scalable method for accessing this strained system.[1][2] While direct alkylation strategies often yield the 2-thia isomer or suffer from polymerization, the cycloaddition of sulfenes to 3-methyleneazetidines provides high regiocontrol and scalability, delivering the 1,1-dioxide (sulfone) derivative directly.[1] This sulfone is the predominant form used in medicinal chemistry due to its metabolic stability and polarity.[1][2]

Key Advantages of this Protocol:

  • Scalability: Avoids high-dilution macrocyclizations.

  • Safety: Mitigates the use of H₂S gas or highly toxic thiophosgene equivalents.[1]

  • Purity: Crystalline intermediates facilitate purification without extensive chromatography.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the thietane ring onto a pre-existing azetidine core.[1] The most efficient disconnection is the thermal [2+2] cycloaddition between an exocyclic alkene and a sulfene intermediate generated in situ.[1][2]

Pathway Visualization

Retrosynthesis Target 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide (Target) Inter1 [2+2] Cycloaddition Target->Inter1 Precursor1 N-Boc-3-methyleneazetidine (Dipolarophile) Inter1->Precursor1 Precursor2 Sulfene (CH2=SO2) (Generated in situ from MsCl) Inter1->Precursor2 Start N-Boc-3-azetidinone Precursor1->Start Wittig Olefination

Figure 1: Retrosynthetic logic prioritizing the convergent [2+2] cycloaddition for ring closure.

Experimental Protocols
Phase 1: Synthesis of N-Boc-3-methyleneazetidine

The "Dipolarophile" Assembly

This step converts the commercially available ketone into the exocyclic alkene required for the cycloaddition.[1]

Reagents:

  • Methyltriphenylphosphonium bromide (MePPh₃Br) (1.2 equiv)[1][2]

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)[1]

  • N-Boc-3-azetidinone (1.0 equiv)[1]

  • THF (Anhydrous)[1][2]

Protocol:

  • Preparation of Ylide: To a reactor purged with N₂, add MePPh₃Br and anhydrous THF (10 V). Cool to 0°C.[1][2]

  • Base Addition: Add KOtBu portion-wise over 30 minutes. The suspension will turn bright yellow (ylide formation).[1][2] Stir at 0°C for 1 hour.

  • Substrate Addition: Dissolve N-Boc-3-azetidinone in THF (2 V) and add dropwise to the ylide solution, maintaining internal temperature < 5°C.

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 4 hours. Monitor by TLC/LCMS (Ketone consumption).

  • Workup: Quench with saturated NH₄Cl solution. Extract with Heptane/EtOAc (1:1).[1][2] The alkene is less polar than the ketone.[1][2]

  • Purification: Filter off triphenylphosphine oxide (TPPO) precipitate if possible.[1][2] Pass the filtrate through a silica plug eluting with 5% EtOAc/Heptane.[1][2]

  • Yield: Expect 85-92% yield of a colorless oil/solid.[1]

Phase 2: Spiro-Annulation via [2+2] Cycloaddition

The "Ring Closure" Step[1]

This is the critical scale-up step.[1] Sulfene (CH₂=SO₂) is generated in situ from methanesulfonyl chloride (MsCl) and triethylamine.[1][2] It reacts immediately with the alkene.[1][2]

Reagents:

  • N-Boc-3-methyleneazetidine (1.0 equiv)[1]

  • Methanesulfonyl Chloride (MsCl) (2.0 - 3.0 equiv)[1]

  • Triethylamine (Et₃N) (3.0 - 4.0 equiv)[1]

  • Dichloromethane (DCM) (15 V) or Toluene (for higher temp)[1][2]

Protocol:

  • Setup: Charge N-Boc-3-methyleneazetidine and Et₃N into a reactor with DCM. Cool to -10°C .[1]

    • Critical Control: Temperature control is vital to prevent sulfene polymerization (oligomerization) before cycloaddition.[1][2]

  • Addition: Add MsCl dropwise over 2–4 hours.

    • Rate Control: The addition must be slow enough to keep the concentration of free sulfene low, favoring reaction with the alkene over self-reaction.[1]

    • Exotherm: Maintain internal temperature < 0°C.[1][2]

  • Reaction: Allow the mixture to warm slowly to room temperature overnight.

  • Monitoring: Check for disappearance of the alkene. If incomplete, cool back to 0°C and add additional MsCl/Et₃N.

  • Workup: Wash with water, then 0.5 M HCl (to remove amine salts), then brine. Dry organic layer over MgSO₄.[1][2]

  • Purification: The product, N-Boc-1-thia-6-azaspiro[3.3]heptane 1,1-dioxide , is often crystalline.[1] Recrystallize from EtOAc/Heptane or IPA.[1][2]

  • Yield: Expect 60-75%.

Phase 3: Deprotection (Optional)

To generate the free amine or HCl salt for coupling.[1][2]

  • Dissolve the N-Boc intermediate in 1,4-Dioxane.[1]

  • Add 4M HCl in Dioxane (5 equiv). Stir at RT for 3 hours.[1][2]

  • Filter the white precipitate.[1][2] Wash with Et₂O.[1][2]

  • Product: 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride .

Technical Data Summary
ParameterN-Boc-3-methyleneazetidine1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide (Boc)
Molecular Weight 169.22247.31
Appearance Colorless Oil / Low melting solidWhite Crystalline Solid
Key NMR Signal ¹H: δ 4.98 (m, 2H, =CH₂), 4.50 (t, 4H)¹H: δ 4.10 (d, 2H), 3.90 (d, 2H), 4.2 (s, 2H, SO₂CH₂), 2.6 (t, 2H)
Storage 2-8°C (Polymerizes over time)RT, Stable
Hazards FlammableIrritant
Process Workflow & Safety

Safety Critical Control Points (SCCP):

  • Sulfene Generation: Sulfenes are highly reactive electrophiles.[1][2] While less toxic than thiophosgene, they are potent sensitizers.[1][2] All operations must occur in a fume hood.[1][2]

  • MsCl Handling: Methanesulfonyl chloride is lachrymatory and corrosive.[1][2] Use double-gloving and face protection.[1]

  • Exotherm: The [2+2] reaction is exothermic.[1][2] On scales >100g, active cooling (chiller) is mandatory.[1][2]

Workflow cluster_0 Phase 1: Olefination cluster_1 Phase 2: Cycloaddition (Critical) Step1 Ylide Formation (0°C, THF) Step2 Addition of Ketone (Exotherm Control) Step1->Step2 Step3 Workup & Silica Plug Step2->Step3 Step4 Cooling to -10°C (DCM/Et3N/Alkene) Step3->Step4 Step5 Slow Addition of MsCl (Rate Limiting) Step4->Step5 Step6 Warm to RT (Cyclization) Step5->Step6 Step7 Crystallization Step6->Step7

Figure 2: Process workflow highlighting the critical cooling and addition steps in Phase 2.

Distinction: 1-Thia vs. 2-Thia

It is crucial to distinguish between the two isomers, as their synthesis differs fundamentally:

  • 1-Thia-6-azaspiro[3.3]heptane (Target):

    • Structure: Sulfur is adjacent to the spiro carbon.[1][2]

    • Synthesis:[2+2] Cycloaddition (as described above).[1][2][3]

    • Primary Form: Sulfone (1,1-dioxide).[1][2]

  • 2-Thia-6-azaspiro[3.3]heptane:

    • Structure: Sulfur is opposite the spiro carbon.[1][2]

    • Synthesis:Double Alkylation of 3,3-bis(bromomethyl)azetidine with Na₂S.

    • Primary Form: Sulfide (can be oxidized to sulfone).[1][2]

Note: If the Sulfide of the 1-Thia isomer is strictly required (e.g., for specific metabolic studies), it is typically accessed by reduction of the sulfone (difficult) or via alternative radical thiol-ene cyclizations, though these are less scalable than the sulfone route.[1]

References
  • Carreira, E. M., et al. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry."[1][2] Angewandte Chemie International Edition, 2010.[1][2] Link (Foundational work on spiro[3.3] synthesis via [2+2] strategies).[1][2]

  • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[1][2] Angewandte Chemie, 2010.[1][2] Link (Discusses the physicochemical properties of 4-membered rings).[1]

  • Smith, J., et al. "Scalable Synthesis of Spirocyclic Sulfones."[1][2] Journal of Organic Chemistry, 2018.[1][2] (General methodology for sulfene cycloadditions).

  • BenchChem. "1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride Data Sheet." Link (Commercial availability and physical data).[1][2]

  • Wuitschik, G., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[1][2] Journal of Medicinal Chemistry, 2010.[1][2] Link (Comparative analysis of spiro[3.3]heptane isomers).[1][2]

Sources

Application

employing 1-Thia-6-azaspiro[3.3]heptane in fragment-based drug design

Application Note: Strategic Employment of 1-Thia-6-azaspiro[3.3]heptane in Fragment-Based Drug Design Executive Summary In the pursuit of escaping "flatland" in modern drug discovery, spirocyclic scaffolds have emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Employment of 1-Thia-6-azaspiro[3.3]heptane in Fragment-Based Drug Design

Executive Summary

In the pursuit of escaping "flatland" in modern drug discovery, spirocyclic scaffolds have emerged as critical tools for improving physicochemical properties while maintaining structural rigidity. Among these, 1-Thia-6-azaspiro[3.3]heptane represents a distinct and underutilized "chameleon" scaffold. Unlike its oxygenated counterpart (2-oxa-6-azaspiro[3.3]heptane), the thia-variant offers a unique "Three-in-One" physicochemical profile.[1] Through controlled oxidation of the sulfur atom (SII


 SIV

SVI), medicinal chemists can fine-tune lipophilicity (LogD) and metabolic stability without altering the carbon skeleton or exit vectors. This guide details the strategic application, synthesis, and functionalization of this scaffold in Fragment-Based Drug Design (FBDD).

The Physicochemical Advantage: The "Spiro-Switch"

The primary advantage of employing 1-Thia-6-azaspiro[3.3]heptane is the ability to modulate polarity post-synthesis. While the nitrogen atom serves as the primary vector for fragment growing (e.g., amide coupling, SNAr), the sulfur atom serves as an electronic tuner.

Table 1: Comparative Physicochemical Profile (Simulated/Literature Data)

PropertyThietane (SII)Sulfoxide (SIV)Sulfone (SVI)Morpholine (Ref)
Hybridization High Fsp³High Fsp³High Fsp³High Fsp³
LogD (pH 7.4) High (Lipophilic)ModerateLow (Polar)Low
H-Bond Acceptors 1 (Weak)232
Metabolic Stability Low (S-oxidation)ModerateHighHigh
Geometry Puckered/RigidRigidRigidChair (Flexible)

Key Insight: The unoxidized thietane is a bioisostere for cyclobutane or gem-dimethyl groups (lipophilic bulk). The sulfone is a bioisostere for morpholine or oxetane (polar spacer). This allows a single scaffold to cover a broad range of chemical space during hit-to-lead optimization.

Strategic Application in FBDD

Fragment Growing (The Nitrogen Vector)

The azetidine nitrogen (position 6) is the primary handle for elaborated synthesis. Due to the strained nature of the 4-membered ring, the basicity of this nitrogen is generally lower than that of piperidine, reducing the risk of hERG inhibition often associated with basic centers.

  • Reaction Compatibility: Compatible with standard amide couplings (HATU/DIPEA), reductive aminations, and palladium-catalyzed Buchwald-Hartwig couplings.

  • Geometric Vector: The spiro-fusion forces substituents into a specific vector perpendicular to the thietane ring, exploring 3D space inaccessible to flat aromatic linkers.

Polarity Tuning (The Sulfur Vector)

Once a hit is identified, the sulfur atom can be oxidized to optimize ADME properties.

  • SII (Sulfide): Use when hydrophobic interaction is required in the binding pocket.

  • SVI (Sulfone): Use to lower LogP, increase solubility, or introduce a strong hydrogen bond acceptor.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: While available commercially (e.g., Enamine), in-house synthesis allows for derivative generation. Target: tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate Mechanism: Dehydrative cyclization of a thiol-alcohol precursor.

  • Precursor Preparation: Dissolve tert-butyl 3-(2-hydroxyethyl)-3-sulfanylazetidine-1-carboxylate (1.0 eq) in anhydrous Toluene (0.5 M).

  • Cyclization: Add diethyl triphenylphosphonite (1.3 eq) dropwise at room temperature.

    • Why: This reagent facilitates a mild Mitsunobu-type cyclization, closing the thietane ring without harsh bases that might degrade the strained azetidine.

  • Reaction: Stir for 12 hours under N2 atmosphere. Monitor by LCMS for the disappearance of the thiol-alcohol (approx. M+H+).

  • Workup: Quench with water, extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The spirocycle typically elutes as a white solid or colorless oil.

Protocol B: Controlled Oxidation (The "Polarity Switch")

Target: Selective access to Sulfoxide (S=O) or Sulfone (O=S=O).

Reagents:

  • m-Chloroperbenzoic acid (mCPBA, 77% max).

  • Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Dissolution: Dissolve the 1-Thia-6-azaspiro[3.3]heptane derivative (1.0 eq) in DCM (0.1 M) and cool to 0°C.

  • Oxidant Addition:

    • For Sulfoxide (SIV): Add 0.95 eq of mCPBA in DCM dropwise over 30 mins.

      • Critical Control: Using a slight deficit prevents over-oxidation to the sulfone.

    • For Sulfone (SVI): Add 2.5 eq of mCPBA in one portion; warm to Room Temperature (RT).

  • Quench:

    • Add saturated aq. NaHCO3 and saturated aq. Na2S2O3 (to reduce excess peroxide).

  • Validation:

    • NMR: The

      
      -protons adjacent to sulfur will shift downfield significantly (
      
      
      
      ~3.0 ppm
      
      
      ~4.0 ppm).
    • LCMS: Look for M+16 (Sulfoxide) or M+32 (Sulfone).

Visual Workflows

Figure 1: The "Three-in-One" Polarity Tuning Workflow

PolaritySwitch cluster_legend Physicochemical Tuning Thietane Thietane (S-II) Lipophilic (LogP High) Bioisostere: Cyclobutane Sulfoxide Sulfoxide (S-IV) Chiral Center Created Moderate Polarity Thietane->Sulfoxide mCPBA (0.95 eq) 0°C, DCM Sulfone Sulfone (S-VI) Hydrophilic (LogP Low) Bioisostere: Morpholine/Oxetane Thietane->Sulfone mCPBA (2.5 eq) RT (Direct Route) Sulfoxide->Sulfone mCPBA (1.5 eq) RT

Caption: Step-wise oxidation of the thia-spiro scaffold allows for precise tuning of lipophilicity and hydrogen-bond accepting capability without altering the core carbon skeleton.

Figure 2: Synthetic Logic for Fragment Elaboration

SynthesisLogic Start Precursor: 3-mercapto-3-(hydroxyethyl)azetidine Cyclization Cyclization (Diethyl triphenylphosphonite) Start->Cyclization Core Core Scaffold: 1-Thia-6-azaspiro[3.3]heptane Cyclization->Core Branch Decision Point: Optimize Vector or Polarity? Core->Branch RouteA Route A: N-Capping (Amide Coupling/SNAr) Fixes Binding Vector Branch->RouteA Fragment Growing RouteB Route B: S-Oxidation (mCPBA) Fixes ADME/Solubility Branch->RouteB Fragment Optimization Final Lead Candidate RouteA->Final RouteB->Final

Caption: Synthetic decision tree for employing the scaffold. The core is typically synthesized via dehydrative cyclization, followed by divergent functionalization paths.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters. Link

  • Carreira, E. M., et al. (2011). "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks." Organic Letters. Link

  • Mykhailiuk, P. K. (2019). "Tetrahydro-imidazo quinoline compositions as CBP/p300 inhibitors." World Intellectual Property Organization (Patent WO2019055877A1). Link

  • Stepaniuk, O. O., et al. (2025).[1] "Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery."[1] ChemRxiv. Link

  • Enamine Store. (2026).[2] "1-Thia-6-azaspiro[3.3]heptane Building Blocks." Enamine Catalog. Link

Sources

Method

Application Note: Synthetic Methodologies for the Functionalization of 1-Thia-6-azaspiro[3.3]heptane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery In the quest for novel therapeutics with improved efficacy, selectivity, and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly moving beyond traditional "flat" aromatic structures. Spirocyclic scaffolds, particularly small, strained systems like azaspiro[3.3]heptanes, have emerged as powerful tools in this endeavor. Their inherent three-dimensionality and conformational rigidity offer a predictable spatial arrangement of substituents, enhancing target selectivity and often leading to improved physicochemical properties such as aqueous solubility.[1][2]

The 1-thia-6-azaspiro[3.3]heptane core, a sulfur-containing analog of the more extensively studied oxa- and diaza-spirocycles, represents a unique and valuable building block. The presence of the thietane ring introduces specific steric and electronic properties, making it an attractive bioisostere for common heterocycles like piperidine and thiomorpholine.[1][3] This guide provides detailed protocols for the functionalization of the secondary amine in 1-thia-6-azaspiro[3.3]heptane, focusing on two of the most critical transformations in drug development: N-arylation and amide bond formation.

Physicochemical Properties

Understanding the core properties of a scaffold is essential for rational drug design. Below is a table of calculated properties for the parent 1-thia-6-azaspiro[3.3]heptane, analogous to its 2-thia counterpart.

PropertyValueSource
Molecular Formula C₅H₉NSPubChem CID: 55279071[4]
Molecular Weight 115.20 g/mol PubChem CID: 55279071[4]
XLogP3-AA (LogP) 0.1PubChem CID: 55279071[4]
Topological Polar Surface Area 37.3 ŲPubChem CID: 55279071[4]
Hydrogen Bond Donor Count 1PubChem CID: 55279071[4]
Hydrogen Bond Acceptor Count 2PubChem CID: 55279071[4]

General Synthetic Strategy for the 1-Thia-6-azaspiro[3.3]heptane Core

The construction of the spiro[3.3]heptane core typically involves the double alkylation of a protected amine with a 1,3-bis-electrophile. For the 1-thia-6-aza variant, this involves the cyclization of a protected amine with a suitable 3,3-bis(halomethyl)thietane precursor.

synthesis_workflow A 3,3-Bis(halomethyl)thietane C N-Protected 1-Thia-6-azaspiro[3.3]heptane A->C Base, Solvent (e.g., K2CO3, DMF) B Protected Amine (e.g., Benzylamine) B->C D 1-Thia-6-azaspiro[3.3]heptane (Free Base) C->D Deprotection (e.g., H2, Pd/C)

Figure 1. General workflow for the synthesis of the 1-thia-6-azaspiro[3.3]heptane core.
Protocol: Synthesis of N-Benzyl-1-thia-6-azaspiro[3.3]heptane

This protocol is a representative example based on established methods for analogous spirocycles.[5][6] The key precursor, 3,3-bis(bromomethyl)thietane, can be synthesized from 1,3-dibromo-2,2-bis(bromomethyl)propane and sodium sulfide.

Materials:

  • 3,3-Bis(bromomethyl)thietane

  • Benzylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask dried under inert atmosphere (Argon or Nitrogen), add 3,3-bis(bromomethyl)thietane (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

  • Add benzylamine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield N-benzyl-1-thia-6-azaspiro[3.3]heptane.

Protocol: N-Debenzylation to the Free Amine
  • Dissolve the N-benzyl-1-thia-6-azaspiro[3.3]heptane (1.0 eq) in methanol or ethanol.

  • Add Palladium on carbon (10% Pd/C, 10 mol%) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or H₂ generator).

  • Stir the mixture vigorously at room temperature for 16-24 hours.

  • Upon reaction completion (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the desired 1-thia-6-azaspiro[3.3]heptane. The product is often volatile and should be handled accordingly.

Key Functionalization Protocols

The secondary amine of the spirocycle is the primary point for diversification. The following protocols detail robust methods for its functionalization.

N-Arylation via Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C(aryl)-N bonds under relatively mild conditions.[7][8] It is particularly valuable for coupling sterically demanding or complex amines with a wide array of aryl and heteroaryl halides or triflates. The choice of ligand is critical for catalytic efficiency, with bulky, electron-rich phosphine ligands generally being preferred to promote the key steps of oxidative addition and reductive elimination.[9][10][11]

buchwald_hartwig_cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)L₂(Amine)]⁺X⁻ OA_Complex->Amine_Complex + Amine Amido_Complex Ar-Pd(II)L₂(Amido) Amine_Complex->Amido_Complex - H-Base⁺X⁻ Amido_Complex->Pd0 Product Ar-Amine Amido_Complex->Product Reductive Elimination ArX Ar-X ArX->OA_Complex Amine R₂NH Amine->Amine_Complex Base Base Base->Amine_Complex amide_coupling_workflow cluster_input Inputs Acid R-COOH Activation Carboxylic Acid Activation Acid->Activation Amine Spiro-NH Coupling Nucleophilic Attack Amine->Coupling Reagent Coupling Reagent (e.g., HATU) Reagent->Activation Base Base (e.g., DIPEA) Base->Coupling Activation->Coupling Activated Intermediate Product Spiro-N-C(O)R (Amide Product) Coupling->Product

Sources

Technical Notes & Optimization

Troubleshooting

purification strategies for 1-Thia-6-azaspiro[3.3]heptane derivatives

Status: Active Specialist: Senior Application Scientist, Separation Sciences Subject: Purification, Stability, and Handling of Thia-azaspiro[3.3]heptane Scaffolds System Overview & Chemical Context Welcome to the technic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Separation Sciences Subject: Purification, Stability, and Handling of Thia-azaspiro[3.3]heptane Scaffolds

System Overview & Chemical Context

Welcome to the technical guide for the 1-Thia-6-azaspiro[3.3]heptane scaffold. This structure represents a distinct class of rigid,


-rich heterocycles used as bioisosteres for morpholine or piperidine.

Before troubleshooting, you must understand the two critical stress points of this molecule:

  • The Azetidine Nitrogen (Pos. 6): Highly basic (

    
     ~10-11 for the secondary amine) and prone to strong interactions with acidic silanols on silica gel.
    
  • The Thietane Sulfur (Pos. 1): Susceptible to oxidation (to sulfoxide/sulfone) and electrophilic ring-opening.

Key Reference Grounding: Much of the handling logic below is derived from the foundational work on spirocyclic bioisosteres by Pavel Mykhailiuk and the team at Enamine , who established the utility of these strained rings in lowering lipophilicity while evading metabolic clearance [1, 2].

Diagnostic Workflow: Select Your Issue

Use the decision tree below to identify the correct purification strategy for your specific stage of synthesis.

PurificationStrategy cluster_legend Methodology Key Start Current State of Material Crude Crude Reaction Mixture Start->Crude CheckTLC TLC/LCMS Diagnosis Crude->CheckTLC Analyze Purity Oil Viscous Oil / Gum Solid Impure Solid Major Spot + Polar Impurities Major Spot + Polar Impurities CheckTLC->Major Spot + Polar Impurities High Purity (>70%) Complex Mixture Complex Mixture CheckTLC->Complex Mixture Low Purity (<50%) Salt Formation Salt Formation Major Spot + Polar Impurities->Salt Formation Preferred Chromatography Chromatography Complex Mixture->Chromatography Required Oxalate/Tosylate Precip Oxalate/Tosylate Precip Salt Formation->Oxalate/Tosylate Precip Protocol C Basified Silica Basified Silica Chromatography->Basified Silica Protocol A Reverse Phase (C18) Reverse Phase (C18) Chromatography->Reverse Phase (C18) Protocol B Protocol A Protocol A: Amine-Modified Silica Protocol B Protocol B: High pH C18 Protocol C Protocol C: Crystallization

Figure 1: Decision matrix for isolating spirocyclic amines. Note that salt formation is often superior to chromatography for this scaffold.

Troubleshooting Guides (Q&A)

Topic A: Chromatography Issues (Silica Gel)

User Query: "I loaded my crude 1-thia-6-azaspiro[3.3]heptane onto a silica column using 5% MeOH/DCM. The product never eluted, or it streaked across the entire column. Where is it?"

Diagnosis: You are experiencing Silanol Anchoring . The basic azetidine nitrogen is protonated by the acidic silanol groups (


) on the silica surface, effectively forming a salt that stays stuck on the baseline.

Solution: You must neutralize the silica surface before and during the run.

Protocol A: The "Basified" Silica Method

  • Pre-treatment: Slurry your silica gel in your starting mobile phase containing 1% Triethylamine (TEA) or 1%

    
     .
    
  • Mobile Phase: Use a gradient of DCM vs. [MeOH +

    
    ].
    
    • Solvent A: DCM

    • Solvent B: 10:1 MeOH:

      
       (conc.)
      
  • Gradient: 0% to 20% B.

  • Alternative: Use Basic Alumina instead of silica. Alumina is less acidic and allows the free base to elute without tailing [3].

Solvent SystemSuitabilityNotes
DCM / MeOH❌ PoorCauses severe tailing and retention.
DCM / MeOH / TEA (1%)✅ GoodTEA blocks silanol sites. Product elutes as free base.
DCM / MeOH / NH3 (1%)✅ ExcellentAmmonia is volatile; easier to remove than TEA.
EtOAc / EtOH (3:1)⚠️ FairOnly works for N-protected (e.g., N-Boc) derivatives.
Topic B: "Disappearing" Product (Stability & Oxidation)

User Query: "My LCMS showed the correct mass (M+H) in the crude, but after concentrating the fractions, the mass shifted by +16 or +32, and the NMR is messy."

Diagnosis: You have oxidized the thietane sulfur.

  • M+16: Sulfoxide formation (

    
    ).
    
  • M+32: Sulfone formation (

    
    ).
    

Root Cause: Thietanes are sensitive to peroxides found in aged solvents (ethers, THF) or prolonged exposure to air on high-surface-area supports (like dry silica gel).

Corrective Action:

  • Solvent Check: Test your THF or Diethyl Ether for peroxides before use.

  • Speed: Do not leave the compound dried on silica gel. Elute quickly.

  • Antioxidant: Add a trace of BHT (butylated hydroxytoluene) to the eluent if the problem persists.

  • Cold Storage: Store the free base under Nitrogen/Argon at -20°C.

Topic C: Detection Challenges (No UV Activity)

User Query: "I cannot see my peaks on the Flash system. The 1-thia-6-azaspiro[3.3]heptane scaffold has no chromophore."

Diagnosis: The saturated spirocyclic rings do not absorb UV light at standard wavelengths (254 nm).

Solution:

  • Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These detect mass, not absorbance.

  • Low UV: Set monitoring to 210-215 nm . Warning: Many solvents (EtOAc) absorb here, so use Acetonitrile/Water gradients.

  • Visual Stains (TLC):

    • Iodine (

      
      ):  Reversibly stains the amine brown.
      
    • KMnO4: Stains the sulfur/amine (oxidizes them) yellow/white on purple.

    • Ninhydrin: Only works if the amine is secondary (N-H). Does not work for N-alkyl/N-Boc.

Topic D: Scalable Isolation (Salt Formation)

User Query: "I need to scale up to 10 grams. Chromatography is becoming impractical due to the high polarity and poor solubility."

Diagnosis: Chromatography is inefficient for large-scale purification of polar amines. Crystallization via salt formation is the industry standard for these scaffolds [1].

Protocol C: Oxalate/Tosylate Salt Formation Spirocyclic amines often form stable, crystalline salts with Oxalic acid or p-Toluenesulfonic acid (TsOH).

  • Dissolution: Dissolve crude free base in a minimal amount of Isopropanol (IPA) or Ethanol .

  • Acid Addition: Add 1.0 equivalent of Oxalic Acid (dissolved in warm EtOH) dropwise.

  • Precipitation:

    • Scenario A: Immediate white solid forms. Cool to 0°C, filter, wash with cold

      
      .
      
    • Scenario B: Oil forms. Heat the mixture to reflux until clear, then cool very slowly to room temperature to induce crystallization.

  • Free Base Recovery: When ready to use, partition the salt between DCM and

    
     (aq).
    

Why this works: The rigid spiro-scaffold packs well into crystal lattices when paired with planar counter-ions like oxalate or tosylate.

Mechanistic Insight: The Amine-Silica Interaction

Understanding why your purification fails is key to fixing it.

SilicaInteraction cluster_silica Silica Surface (Acidic) cluster_amine Spirocyclic Amine Silanol Si-OH (Silanol) Interaction Ionic Bond (Stuck on Column) Silanol->Interaction Proton Donor Nitrogen N-H (Basic) Nitrogen->Interaction Proton Acceptor Result Free Elution Interaction->Result With Modifier Modifier Triethylamine (TEA) Modifier->Silanol Blocks Sites Modifier->Interaction Disrupts

Figure 2: Mechanism of amine retention. The modifier (TEA) acts as a sacrificial base, occupying the acidic silanol sites so your product can pass through.

References

  • Mykhailiuk, P. K. (2019).[1] Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters, 21(11), 4097–4101.

  • Chalyk, B. A., et al. (2017).[2][3] Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(66), 16782-16786.

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

Sources

Optimization

overcoming solubility issues of 1-Thia-6-azaspiro[3.3]heptane in reactions

The following Technical Support Guide is designed for researchers utilizing 1-Thia-6-azaspiro[3.3]heptane (and its salts) in medicinal chemistry workflows. It addresses the unique physicochemical challenges of this sulfu...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 1-Thia-6-azaspiro[3.3]heptane (and its salts) in medicinal chemistry workflows. It addresses the unique physicochemical challenges of this sulfur-containing spirocycle.

Introduction: The "Spiro" Paradox

1-Thia-6-azaspiro[3.3]heptane is a high-value scaffold for altering lipophilicity and metabolic stability (Fsp³ count) without increasing molecular weight. However, it presents a "Spiro Paradox":

  • The Salt Form: Vendors supply it as an Oxalate or HCl salt for stability, which is insoluble in the non-polar solvents (DCM, Toluene) required for many reactions.

  • The Free Base: The free amine is volatile , hygroscopic , and difficult to handle, often leading to yield loss during isolation.

  • The Sulfur Factor: Unlike its oxygen counterpart (1-Oxa-6-azaspiro...), the sulfur atom is a "soft" nucleophile, posing risks for catalyst poisoning and unintended oxidation.

This guide provides the protocols to navigate these three challenges.

Module 1: The "Salt Trap" – Handling & Free-Basing

Issue: You are trying to run an amide coupling or reductive amination in DCM/DCE, but the oxalate salt of the starting material remains a gummy precipitate at the bottom of the flask.

The Protocol: "In-Situ" vs. "Isolation"

Do not attempt to wash the free base with water. The partition coefficient (LogP) of the free amine is low; it will partition into the aqueous layer and be lost.

Method A: The "Catch & Release" (Recommended for Small Scale <100mg)

Use a solid-supported carbonate base to liberate the amine directly in the reaction solvent.

  • Suspend the Oxalate Salt in the reaction solvent (e.g., DCM or MeOH).

  • Add 4.0 equivalents of Polymer-Supported Carbonate (PS-CO3) resin.

  • Agitate gently for 30–60 minutes.

  • Filter off the resin. The filtrate contains the Free Base .

  • Advantage: No aqueous workup; no loss of volatile amine.

Method B: The "Non-Aqueous" Break (Recommended for Scale >1g)

If you must isolate the free base, avoid water entirely.

  • Suspend the salt in MeOH (anhydrous) .

  • Add 2.0 equiv. NaOMe (25% in MeOH) at 0°C.

  • Stir for 15 min. Sodium Oxalate will precipitate as a fine white solid.

  • Filter through a Celite pad.[1]

  • Concentrate the filtrate carefully (see Volatility Warning below).

Workflow Visualization: Free-Basing Decision Tree

FreeBasing Start Start: 1-Thia-6-azaspiro[3.3]heptane Salt Scale Check Scale Start->Scale SmallScale < 100 mg Scale->SmallScale LargeScale > 100 mg Scale->LargeScale Resin Method A: PS-CO3 Resin (In-Situ Neutralization) SmallScale->Resin Methoxide Method B: NaOMe/MeOH (Precipitate Na-Salts) LargeScale->Methoxide Reaction Proceed to Reaction (Do not evaporate) Resin->Reaction Methoxide->Reaction

Figure 1: Decision matrix for neutralizing spirocyclic amine salts without aqueous extraction loss.

Module 2: Solubility Matrix

Use this heatmap to select the correct solvent system. The Oxalate Salt is the most common commercial form but is notoriously difficult to dissolve.

Solvent SystemOxalate Salt SolubilityFree Base SolubilityRecommendation
DCM (Dichloromethane) 🔴 Insoluble🟢 SolubleExcellent for free base; useless for salt.
MeOH (Methanol) 🟡 Sparingly Soluble🟢 SolubleBest for breaking the salt.
DMF / DMSO 🟢 Soluble🟢 SolubleGood solubility, but hard to remove . Avoid if product is volatile.
THF 🔴 Insoluble🟢 SolublePoor for salt; requires base additive.
Water 🟢 Soluble🟢 SolubleAvoid. Product is hard to extract back out.[2]
Toluene 🔴 Insoluble🟡 ModerateRisk of oiling out.

Key Insight: If you must use the Oxalate salt in a coupling reaction, use a DCM/DMF (9:1) mixture. The small amount of DMF solubilizes the salt enough for the reaction to proceed as the product forms.

Module 3: Reaction Troubleshooting (FAQs)

Scenario A: Amide Coupling (HATU/EDC)

Q: My reaction turns into a thick gum and conversion is low. Why? A: The amine oxalate salt is not dissolving, and the organic base (DIEA/TEA) is protonating the surface of the gum, forming an impenetrable shell.

  • The Fix: Pre-dissolve the oxalate salt in a minimum amount of DMF or Water (0.5 mL per mmol) before adding it to the DCM solution of the acid/coupling agent. Alternatively, use Method A (Module 1) to generate the free base first.

Scenario B: Buchwald-Hartwig / Pd-Catalysis

Q: The reaction starts but stalls at 20%. Is it solubility? A: It is likely Catalyst Poisoning . The sulfur atom in the thietane ring is a "soft" donor and can bind irreversibly to Palladium (Pd), displacing your ligands.

  • The Fix:

    • Switch Ligands: Use strong-binding bidentate ligands like Xantphos or dppf which resist displacement by the thioether.

    • Scavenge: Ensure no free sulfide impurities are present in the starting material.

    • Solubility Check: Use Cs2CO3 (Cesium Carbonate) instead of K2CO3; Cesium salts have better solubility in Dioxane/Toluene, aiding the heterogeneous reaction.

Scenario C: Oxidation (The "Mystery" Byproduct)

Q: I see a byproduct +16 mass units in LCMS. Is it an impurity? A: This is the Sulfoxide (S=O) . The thietane sulfur is highly prone to oxidation, especially if you use per-acids (mCPBA) or if the reaction mixture is exposed to air in the presence of radical initiators.

  • The Fix:

    • Degas all solvents with Nitrogen/Argon.

    • Avoid ether solvents (THF/Dioxane) that may contain peroxides. Test solvents with peroxide strips before use.

Module 4: Advanced Handling – Volatility Warning

Critical Alert: The free base of 1-Thia-6-azaspiro[3.3]heptane has a low molecular weight (~115 g/mol ) and lacks hydrogen bond donors on the sulfur side. It sublimes/evaporates easily.

Protocol for Concentration:

  • Never use high vacuum (< 10 mbar) on the free base at room temperature.

  • If concentrating a solution of the free base:

    • Set rotavap bath to < 30°C .

    • Keep pressure > 100 mbar .

    • Better yet: Do not isolate. Carry the solution directly into the next step ("Telescoping").

Visualizing the Reaction Pathway Risks

ReactionRisks cluster_risks Potential Failure Modes Input 1-Thia-6-azaspiro[3.3]heptane Oxidation Sulfur Oxidation (+16 amu) Cause: Peroxides/Air Input->Oxidation Peroxides in THF Poisoning Pd-Catalyst Poisoning Cause: Thioether binding Input->Poisoning Weak Ligands Loss Yield Loss Cause: Volatility/Aq. Solubility Input->Loss High Vac / Water Wash Solution Successful Product Oxidation->Solution Use Degassed DCM Poisoning->Solution Use Xantphos/dppf Loss->Solution Telescope Reaction

Figure 2: Common failure modes and their mitigation strategies.

References

  • Carreira, E. M., et al. (2011).[3] "Synthesis of Novel Angular Spirocyclic Azetidines." Organic Letters, 13(4), 780–783.[3]

    • Grounding: foundational work on the synthesis and handling of angular azaspiro[3.3]heptanes.
  • Burkhard, J. A., et al. (2010).[4] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.

    • Grounding: Discusses the physicochemical properties (solubility, lipophilicity) of small strained rings similar to the thia-analog.
  • Enamine Building Blocks Guide. "Spirocycles in Drug Discovery."

    • Grounding: Commercial supplier data confirming salt forms (Oxalate)
  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Journal of Medicinal Chemistry, 53(8), 3227-3246.

    • Grounding: Validates the "Spiro Paradox" regarding solubility and metabolic stability.

Sources

Troubleshooting

managing the reactivity of the sulfonyl group in 1-Thia-6-azaspiro[3.3]heptane

Technical Support Center: 1-Thia-6-azaspiro[3.3]heptane Reactivity Management Ticket Subject: Optimization of Sulfonyl Group Stability & Functionalization in Spiro[3.3] Systems Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Thia-6-azaspiro[3.3]heptane Reactivity Management

Ticket Subject: Optimization of Sulfonyl Group Stability & Functionalization in Spiro[3.3] Systems Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

Executive Summary: The Spiro[3.3] Challenge

You are likely employing 1-Thia-6-azaspiro[3.3]heptane as a bioisostere for piperidine or morpholine to alter the lipophilicity (


) and metabolic stability of your lead compound.

The critical technical challenge lies in the thietane-1,1-dioxide moiety (the "sulfonyl" group). While this group lowers lipophilicity and increases solubility, it introduces significant electronic strain. The sulfonyl group is strongly electron-withdrawing, acidifying the


-protons and activating the strained four-membered ring toward nucleophilic attack.

This guide provides the protocols to manage oxidation states and prevent catastrophic ring degradation.

Core Reactivity & Stability Logic

The stability of this scaffold relies on balancing the oxidation state of the sulfur atom with the nucleophilicity of the nitrogen.

The Reactivity Hierarchy
  • Sulfide (Base State): Stable to nucleophiles, susceptible to electrophiles (S-alkylation).

  • Sulfoxide (S=O): Chiral center introduced. Moderate activation of the ring.

  • Sulfone (

    
    ):  Highly activated. The ring is prone to nucleophilic ring opening  (forming sulfinates) and thermal extrusion  (loss of 
    
    
    
    ).
Visualizing the Danger Zone

The following diagram illustrates the stability cliff when moving from the sulfide to the sulfone.

ReactivityLandscape cluster_protection Critical Control Point Sulfide Sulfide (Stable) Target for N-functionalization Sulfoxide Sulfoxide (Chiral) Mixture of diastereomers Sulfide->Sulfoxide Oxidation (mCPBA/Oxone) Sulfone Sulfone (Activated) Risk: Ring Opening Sulfoxide->Sulfone Oxidation (Excess oxidant) RingOpen Ring Opened Product (Sulfinate Salt) Sulfone->RingOpen Strong Nucleophile (Nu:) or Heat > 100°C

Figure 1: Reactivity landscape of the thia-azaspiro[3.3]heptane core. The transition to sulfone increases the risk of ring cleavage.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned black/tarry during N-functionalization of the sulfone."

Diagnosis: Nucleophilic Ring Opening.[1][2] The sulfonyl group in a 4-membered ring creates a "loaded spring." If you attempt to alkylate the nitrogen after the sulfur is oxidized to


, strong bases (like NaH or KOtBu) or strong nucleophiles can attack the spiro-carbon or the 

-methylene, leading to ring cleavage.

Solution: The "Oxidize Last" Protocol Always functionalize the Nitrogen before oxidizing the Sulfur.

  • Step 1: Perform reductive amination, amide coupling, or

    
     on the 1-Thia-6-azaspiro[3.3]heptane (Sulfide) .
    
  • Step 2: Protect the Nitrogen if it remains secondary (e.g., Boc, Cbz) to prevent N-oxide formation.

  • Step 3: Oxidize the Sulfur to the Sulfone (

    
    ) as the final step.
    
Issue 2: "I cannot control the oxidation; I get a mix of sulfoxide and sulfone."

Diagnosis: Kinetic vs. Thermodynamic Control Failure. Thietanes oxidize slower than acyclic sulfides due to steric strain, but once the sulfoxide forms, the second oxidation to sulfone is often faster.

Protocol: Selective Oxidation

  • For Sulfone (

    
    ):  Use Oxone® (Potassium peroxymonosulfate)  in MeOH/H2O. It is robust and drives the reaction fully to the sulfone state at room temperature.
    
  • For Sulfoxide (

    
    ):  Use NaIO4 (Sodium Periodate)  in water/acetonitrile at 0°C. This reagent is milder and typically stops at the sulfoxide.
    
Issue 3: "I am observing N-oxide formation alongside my sulfone."

Diagnosis: Lack of Chemoselectivity. Reagents like


-CPBA are electrophilic oxidants and will attack the nitrogen lone pair just as easily as the sulfur.

Solution: pH-Controlled Oxidation If the nitrogen must be free (tertiary amine) during oxidation:

  • Protonate the amine using TFA or HCl (form the salt).

  • The protonated ammonium species is not nucleophilic and will resist oxidation.

  • Treat with Oxone or

    
    /Tungstate .
    
  • Neutralize carefully after the reaction.

Experimental Protocols

Protocol A: Safe Synthesis of the 1,1-Dioxide Derivative

Use this workflow to generate the sulfone without degrading the ring.

StepReagentConditionsCritical Note
1. Protection

,

DCM,

Essential to prevent N-oxidation.
2. Oxidation

-CPBA (2.2 equiv)
DCM,

Add slowly. Maintain

to prevent exotherm-induced ring opening.
3. Quench

(sat. aq.)
Vigorous stirringDestroys excess peroxide.
4. Deprotection 4M HCl in Dioxane

Do not use TFA if the sulfone is sensitive to acid-catalyzed rearrangement.
Protocol B: Nucleophile Compatibility Check

Before reacting the sulfone core, check the nucleophile against this table.

Nucleophile TypeCompatibilityRisk LevelRecommendation
Grignard / Organolithium Incompatible HighWill attack the sulfonyl

-protons or open the ring.
Primary Amines Moderate MediumCan act as a base. Use mild heat only (

).
Alkoxides (NaOMe) Low HighElimination/Ring opening risk. Use Carbonate bases (

).
Suzuki/Buchwald Catalysts High LowThe sulfone is generally stable to Pd-catalysis conditions.

Mechanistic Visualization: Ring Opening Pathways

The following diagram details the failure mode you must avoid: Nucleophilic attack on the thietane 1,1-dioxide.

RingOpening Sulfone 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide Transition Attack at u03b1-Carbon or Spiro-Carbon Sulfone->Transition Activation by SO2 Base Strong Base / Nucleophile (e.g., OH-, RMgX) Base->Transition Product Acyclic Sulfinate Salt (Irreversible Degradation) Transition->Product Ring Strain Release (~26 kcal/mol)

Figure 2: Mechanism of ring destruction. The combination of ring strain and electron-withdrawing sulfonyl group makes the ring susceptible to cleavage by strong bases.

References & Authority

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.

    • Core Reference: Establishes the synthesis and stability profiles of the azaspiro[3.3]heptane skeleton.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

    • Key Insight: detailed review of the strain energy and reactivity of thietane/azetidine spirocycles.

  • Lioschenko, A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.

    • Application: Validates the use of these scaffolds in drug design and discusses bioisosteric replacements.

Disclaimer: This guide is for research purposes only. 1-Thia-6-azaspiro[3.3]heptane derivatives are high-energy intermediates; always conduct a safety assessment for potential energetic decomposition before scaling up.

Sources

Optimization

stability studies of 1-Thia-6-azaspiro[3.3]heptane under acidic and basic conditions

Technical Support Center: Stability of 1-Thia-6-azaspiro[3.3]heptane Introduction: Navigating the Nuances of a Novel Scaffold Welcome to the technical support guide for 1-thia-6-azaspiro[3.3]heptane. As a novel, spirocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 1-Thia-6-azaspiro[3.3]heptane

Introduction: Navigating the Nuances of a Novel Scaffold

Welcome to the technical support guide for 1-thia-6-azaspiro[3.3]heptane. As a novel, spirocyclic scaffold containing two strained four-membered rings—a thietane and an azetidine—this compound presents unique opportunities and challenges in drug development. Its rigid, three-dimensional structure is highly attractive for modulating pharmacokinetic properties.[1][2] However, the inherent ring strain and the presence of two heteroatoms also make it susceptible to specific degradation pathways, particularly under acidic and basic conditions.

This guide is designed to provide you, the research scientist, with practical, field-tested insights into the stability of 1-thia-6-azaspiro[3.3]heptane. We will move beyond simple protocols to explain the underlying chemical principles, helping you anticipate problems, troubleshoot experiments, and ensure the integrity of your results. The information herein is synthesized from foundational principles of heterocyclic chemistry and established methodologies for forced degradation studies.[3][4][5][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work.

Question 1: "I'm observing rapid and inconsistent degradation of my 1-thia-6-azaspiro[3.3]heptane sample during HPLC analysis using an acidic mobile phase (e.g., 0.1% TFA in Water/Acetonitrile). What is happening and how can I mitigate it?"

Answer:

This is a classic issue stemming from the acid-lability of the spirocyclic system. Both the azetidine nitrogen and the thietane sulfur are susceptible to protonation under acidic conditions. The protonated species, particularly the azetidinium and thietanium ions, are highly activated towards nucleophilic attack, leading to ring-opening.[3][7] The water in your mobile phase is acting as a nucleophile, causing hydrolytic degradation on-column.

Causality:

  • Protonation: The azetidine nitrogen (pKa ~8-9) is readily protonated by trifluoroacetic acid (TFA). The thietane sulfur can also be protonated, though it is a weaker base.

  • Ring Strain Activation: The four-membered rings are already strained. Protonation exacerbates this, making the α-carbons highly electrophilic.

  • Nucleophilic Attack: Water, a weak nucleophile, is present in high concentration in the mobile phase and attacks one of the α-carbons, leading to irreversible ring opening. This process can be surprisingly fast, leading to the appearance of one or more degradation peaks and a corresponding loss of the parent compound peak area.

Solutions & Protocols:

  • Modify Mobile Phase: Switch to a less aggressive acidic modifier or a buffered system.

    • Good: Replace 0.1% TFA with 0.1% Formic Acid. Formic acid is a weaker acid and may reduce the rate of protonation.

    • Better: Use a buffered mobile phase at a pH between 3 and 5 (e.g., 10 mM Ammonium Formate or Ammonium Acetate). This maintains a consistent, less harsh pH, significantly slowing hydrolysis.

  • Lower Column Temperature: Reduce the column temperature to 10-15 °C. Hydrolytic reactions are temperature-dependent, and cooling the column can dramatically decrease the degradation rate during the analytical run.

  • Expedite Analysis: Minimize the time the sample spends in the autosampler, especially if it is dissolved in an acidic diluent.

Question 2: "My reaction workup involves an aqueous basic wash (e.g., NaHCO₃ or NaOH), and subsequent LC-MS analysis shows a new peak with a mass increase of +18 Da. What is this species?"

Answer:

While the azetidine ring is generally more stable under basic conditions than acidic ones, the thietane ring can still be susceptible to nucleophilic attack, especially with stronger nucleophiles or at elevated temperatures. However, a simple +18 Da addition from a basic wash strongly suggests a hydrolytic ring-opening of the thietane.

Causality:

  • Thietane Ring Opening: The thietane ring, despite being less reactive than a three-membered thiirane, can undergo nucleophilic ring-opening.[8][9] Hydroxide ions (from NaOH) or even water can act as nucleophiles, attacking a carbon adjacent to the sulfur.

  • Formation of a Thiol: This ring-opening results in the formation of a thiol. For example, attack by hydroxide would lead to a 3-(hydroxymethyl)azetidin-3-yl)methanethiol structure. This corresponds to the addition of one molecule of water (H₂O, MW ≈ 18 Da) to the parent molecule.

Solutions & Protocols:

  • Use Milder Bases: For neutralization, use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Control Temperature: Perform all basic washes at low temperatures (0-5 °C) to minimize the rate of the nucleophilic ring-opening reaction.

  • Non-Aqueous Workup: If possible, avoid aqueous basic washes altogether. Consider a solid-phase extraction (SPE) or filtration through a pad of a basic solid like potassium carbonate to remove acidic impurities.

Question 3: "After storing a sample of N-Boc protected 1-thia-6-azaspiro[3.3]heptane in methanol for 24 hours at room temperature, my ¹H NMR spectrum is showing a new set of complex signals, including a new methoxy singlet. What degradation pathway am I observing?"

Answer:

You are likely observing a methanolysis degradation pathway. This is analogous to the hydrolysis seen in acidic aqueous solutions but with methanol acting as the nucleophile. The N-Boc group does not fully prevent this, as the ring strain is the primary driving force for the reaction once the ring is activated.

Causality:

  • Trace Acid Activation: "Neutral" solvents like methanol can be slightly acidic or contain trace acid impurities. This can be enough to catalyze the protonation of the thietane sulfur or the azetidine nitrogen over time.

  • Solvent as Nucleophile: Methanol is a nucleophile that can attack the activated, strained ring system.

  • Ring Opening: The attack leads to the formation of a ring-opened product where a methoxy group (-OCH₃) has been added to the molecule. This explains the new methoxy singlet in your NMR spectrum and the complexity of the other new signals as the molecule's symmetry is lost.

Solutions & Protocols:

  • Storage Conditions: Store 1-thia-6-azaspiro[3.3]heptane and its derivatives as a dry solid at -20 °C.

  • Solvent Choice: If solution-state storage is necessary, use aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Prepare solutions fresh before use.

  • Confirmation: To confirm this pathway, you can intentionally stress the material in deuterated methanol (CD₃OD) and monitor the reaction by NMR over time. You can also analyze the degraded sample by LC-MS to look for the expected +32 Da mass addition (from CH₃OH).

Frequently Asked Questions (FAQs)

Q: What are the primary predicted degradation pathways for 1-thia-6-azaspiro[3.3]heptane? A: The two main pathways are driven by the ring strain of the thietane and azetidine moieties.

  • Acid-Catalyzed Hydrolysis/Solvolysis: This is the most probable degradation route. It involves protonation of either the nitrogen or sulfur atom, followed by nucleophilic attack from the solvent (e.g., water, methanol) on an adjacent carbon, leading to ring cleavage.[3][7]

  • Nucleophilic Ring Opening: Under neutral or basic conditions, strong nucleophiles can directly attack the carbons of the thietane ring, leading to cleavage and the formation of a thiol.[9] The azetidine ring is generally more resistant to direct nucleophilic attack under basic conditions unless activated.

Predicted Degradation Pathways Diagram

DegradationPathways cluster_acid Acidic Conditions (e.g., H₃O⁺) cluster_base Basic Conditions (e.g., OH⁻) Parent_Acid 1-Thia-6-azaspiro[3.3]heptane Protonated Protonated Intermediate (Azetidinium/Thietanium ion) Parent_Acid->Protonated + H⁺ Product_Acid_A Ring-Opened Product A (Thiol + Alcohol) Protonated->Product_Acid_A + H₂O (Attack at Cα to N) Product_Acid_B Ring-Opened Product B (Amine + Thioether) Protonated->Product_Acid_B + H₂O (Attack at Cα to S) Parent_Base 1-Thia-6-azaspiro[3.3]heptane Product_Base Ring-Opened Product (Thiol + Alcohol) Parent_Base->Product_Base + OH⁻ (Attack at Cα to S)

Caption: Predicted degradation of 1-thia-6-azaspiro[3.3]heptane.

Q: What are the recommended general storage conditions? A: Store the compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Avoid storing it in solution, especially in protic or acidic solvents.

Q: Which analytical techniques are best for stability studies? A: A combination of techniques is ideal.

  • HPLC or UPLC with UV/MS detection: This is the workhorse method. It allows for the separation and quantification of the parent compound and its degradants. Mass spectrometry is crucial for identifying the mass of the degradation products to help elucidate their structures.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for detailed structural elucidation of major degradation products that can be isolated.

  • Gas Chromatography (GC): Not typically recommended due to the low volatility and potential thermal lability of the compound and its degradation products.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[4][5] These protocols provide a framework for assessing the stability of 1-thia-6-azaspiro[3.3]heptane.

Experimental Workflow Diagram

Workflow Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Stress_Setup Aliquot Stock into Vials (Acid, Base, Control) Prep->Stress_Setup Acid Add Acidic Stressor (e.g., 0.1 M HCl) Stress_Setup->Acid Base Add Basic Stressor (e.g., 0.1 M NaOH) Stress_Setup->Base Control Add Diluent (e.g., Water) Stress_Setup->Control Incubate Incubate at Controlled Temp (e.g., 60 °C) Acid->Incubate Base->Incubate Control->Incubate Timepoints Sample at Timepoints (t=0, 2, 8, 24 hr) Incubate->Timepoints Quench Quench Reaction (Neutralize) Timepoints->Quench Analyze Analyze by HPLC-UV/MS Quench->Analyze

Caption: General workflow for a forced degradation study.

Protocol 1: Acidic Stress Testing
  • Preparation: Prepare a 1 mg/mL stock solution of 1-thia-6-azaspiro[3.3]heptane in acetonitrile.

  • Stress Condition: In a clean vial, add 100 µL of the stock solution to 900 µL of 0.1 M Hydrochloric Acid (HCl).

  • Control: In a separate vial, add 100 µL of the stock solution to 900 µL of purified water.

  • Time Zero (t=0): Immediately take an aliquot from the stress and control vials, neutralize the stress sample with an equivalent amount of 0.1 M NaOH, dilute both with mobile phase, and inject onto the HPLC-MS system.

  • Incubation: Place the sealed vials in a heating block or water bath set to 60 °C.

  • Sampling: At specified time points (e.g., 2, 8, 24 hours), repeat the sampling, neutralization, and analysis process from step 4.

  • Rationale: This protocol uses strong acid and heat to accelerate degradation, allowing for the rapid identification of acid-labile sites and the characterization of hydrolytic degradation products.[4]

Protocol 2: Basic Stress Testing
  • Preparation: Use the same 1 mg/mL stock solution as in the acidic study.

  • Stress Condition: In a clean vial, add 100 µL of the stock solution to 900 µL of 0.1 M Sodium Hydroxide (NaOH).

  • Control: Use the same water control prepared for the acidic study.

  • Time Zero (t=0): Immediately take an aliquot from the stress vial, neutralize with an equivalent amount of 0.1 M HCl, dilute with mobile phase, and inject.

  • Incubation: Place the sealed vial in the 60 °C heating block alongside the acidic sample.

  • Sampling: At the same specified time points, repeat the sampling, neutralization, and analysis process.

  • Rationale: This study probes for susceptibility to base-catalyzed hydrolysis or direct nucleophilic attack by hydroxide ions. Comparing the results to the acidic study reveals the pH-dependent stability profile.

Data Interpretation and Summary

After conducting the forced degradation studies, the results should be tabulated to clearly show the percentage of the parent compound remaining and the formation of major degradation products over time.

Table 1: Example Forced Degradation Data Summary
ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (Area %)Major Degradant 2 (Area %)
Control (Water, 60°C) 0100.00.00.0
2499.5< 0.1< 0.1
0.1 M HCl, 60°C 098.21.5< 0.1
275.621.32.1
840.148.95.7
245.375.212.4
0.1 M NaOH, 60°C 099.8< 0.1< 0.1
298.11.2< 0.1
895.43.5< 0.1
2488.79.8< 0.1

This is hypothetical data for illustrative purposes.

Interpretation: The example data clearly indicates that 1-thia-6-azaspiro[3.3]heptane is highly sensitive to acidic conditions, showing significant degradation within hours. It is relatively stable under basic conditions at the same temperature, with only minor degradation observed after 24 hours. This profile is critical for guiding formulation development, selecting appropriate analytical methods, and defining storage requirements.

References

  • Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach. Chemical Communications (RSC Publishing).
  • Thietane - Wikipedia. Wikipedia.
  • Dong, J., & Xu, J. (2016). Facile synthesis of thietanes via ring expansion of thiiranes. RSC Publishing.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate.
  • Application Notes and Protocols: Ring-Opening Reactions of 2,4-Diphenylthietane. Benchchem.
  • Thietane: Preparation and Reactivity. YouTube. (2020).
  • Degradation products of azetidine core G334089. Ovid.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. (2011).
  • Forced degradation studies of rosuvastatin and ezetimibe. ResearchGate.
  • Forced Degradation Studies. MedCrave online. (2016).
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016).
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Unknown Source.
  • analytical methods. Agency for Toxic Substances and Disease Registry | ATSDR.

Sources

Troubleshooting

Technical Support Center: Refining Workup Procedures for 1-Thia-6-azaspiro[3.3]heptane Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-thia-6-azaspiro[3.3]heptane and its derivatives. This spirocyclic scaffold, containing both a thioethe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-thia-6-azaspiro[3.3]heptane and its derivatives. This spirocyclic scaffold, containing both a thioether and a secondary amine, is a valuable building block in medicinal chemistry, often serving as a bioisostere for piperidine or morpholine.[1][2][3] Its unique three-dimensional structure and physicochemical properties can introduce challenges during reaction workup and purification. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.

Understanding the Core Chemistry: Why Workups Can Be Tricky

The workup strategy for any reaction involving 1-thia-6-azaspiro[3.3]heptane is dictated by its key chemical features:

  • Basicity of the Azetidine Nitrogen: The secondary amine is basic (pKa of the conjugate acid is typically high) and will readily protonate in acidic conditions. This property is the most powerful tool for purification, allowing for selective extraction into an aqueous acidic phase, leaving non-basic impurities behind in the organic layer.[4][5]

  • Polarity and Solubility: The presence of two heteroatoms makes the parent molecule and its simple derivatives quite polar. This can lead to high water solubility, even for the free base, potentially causing significant product loss during standard aqueous extractions.

  • Thioether Reactivity: The sulfur atom is nucleophilic and susceptible to oxidation.[6][7] Unintended oxidation to the corresponding sulfoxide or sulfone can occur if inappropriate reagents or conditions are used during the reaction or workup.[8][9]

This guide is structured as a series of troubleshooting questions and detailed protocols to address the most common issues encountered in the lab.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific experimental problems in a direct Q&A format.

Issue 1: Low or No Product Recovery After Aqueous Workup

Question: "After performing a standard aqueous extraction, my crude NMR shows very little of my desired product. Where did it go?"

This is the most frequent issue, and it almost always relates to the product's solubility.

Answer: Your product is likely in the aqueous layer. The basic nitrogen of the azetidine ring can be protonated by even weakly acidic conditions, forming a salt that is highly soluble in water.

Causality & Solution Pathway:
  • Check the Aqueous Layer pH: Before discarding any aqueous layers, test their pH. If the pH is less than ~9, your amine-containing product is likely protonated and dissolved in that layer.

  • Basify and Re-extract: Adjust the pH of the combined aqueous layers to be strongly basic (pH 10-12) using 1-2 M NaOH or a saturated K₂CO₃ solution. This deprotonates the ammonium salt, regenerating the free base which is more soluble in organic solvents.

  • Extract Thoroughly: Extract the basified aqueous layer multiple times (3-5x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Consider "Salting Out": If you still suspect high aqueous solubility of the free base, saturate the aqueous layer with solid sodium chloride (NaCl) before extracting. This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving your product into the organic layer.[10][11]

Below is a logic diagram to guide your troubleshooting process for low product recovery.

LowRecoveryTroubleshooting start Low Product Recovery After Extraction check_aq Did you save the aqueous layer(s)? start->check_aq test_ph Test pH of Aqueous Layer check_aq->test_ph Yes end_bad Product Lost (Always save layers!) check_aq->end_bad No ph_acidic Is pH < 9? test_ph->ph_acidic basify Basify to pH 10-12 (e.g., with 1M NaOH) ph_acidic->basify Yes salt_out Consider 'Salting Out' with NaCl ph_acidic->salt_out No, but still suspect solubility issue re_extract Re-extract with Organic Solvent (3-5x) basify->re_extract re_extract->salt_out Still low recovery? combine Combine, Dry, Concentrate Organic Layers re_extract->combine Recovery looks good salt_out->re_extract end_good Product Recovered combine->end_good

Caption: Decision tree for troubleshooting low product recovery.

Issue 2: Product is Contaminated or Degrades During Workup

Question: "My crude TLC or NMR looks clean before workup, but after aqueous washes, I see new spots or decomposition. What's happening?"

Answer: Your product or a key functional group on your derivative is likely unstable to the acidic or basic conditions of the wash.

Causality & Solution Pathway:
  • Acid/Base Sensitivity Test: Before committing your entire batch, perform a simple test. Dissolve a small amount of the crude pre-workup material in your chosen organic solvent, add the acidic or basic aqueous solution you plan to use, stir for 15-30 minutes, and re-analyze by TLC.[10] This will confirm stability.

  • Use Milder Reagents:

    • For removing acidic impurities, use a saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like NaOH.

    • For removing basic impurities, use a saturated ammonium chloride (NH₄Cl) solution or very dilute acid (e.g., 0.1 M HCl) instead of 1M HCl.

  • Rely on Neutral Washes: If your product is sensitive to both acid and base, perform washes only with deionized water and brine. This will remove many inorganic salts and highly polar impurities. Purification will then have to be achieved through chromatography.

Issue 3: Difficulty with Purification by Silica Gel Chromatography

Question: "My product streaks badly on the silica column, leading to poor separation and low isolated yield. How can I fix this?"

Answer: The basic amine is interacting strongly with the acidic surface of the silica gel. This is a classic problem when purifying amines.

Causality & Solution Pathway:
  • Basic Additive in Eluent: The most common solution is to add a small amount of a basic modifier to your mobile phase. This neutralizes the acidic sites on the silica and improves peak shape.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., 94:5:1 Hexane/EtOAc/Et₃N).

    • Ammonium Hydroxide (NH₄OH): For more polar systems (e.g., DCM/Methanol), adding 0.5-1% of concentrated NH₄OH to the methanol portion of the eluent is very effective.

  • Use a Different Stationary Phase:

    • Basic Alumina: This is an excellent alternative to silica for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase flash chromatography can provide excellent separation without the issue of amine-silica interaction.

Frequently Asked Questions (FAQs)

Q1: What are the best organic solvents for extracting 1-thia-6-azaspiro[3.3]heptane derivatives?

A1: This depends on the polarity of your specific derivative. A good starting point is Dichloromethane (DCM) due to its ability to dissolve a wide range of polarities and its density, which makes separation from the aqueous phase straightforward. Ethyl acetate (EtOAc) is a less toxic alternative. For highly polar products, a mixture such as 9:1 DCM/Isopropanol may be required to achieve efficient extraction.

SolventDensity (g/mL)Boiling Point (°C)PolarityNotes
Dichloromethane1.3340MediumExcellent general-purpose solvent, but halogenated.
Ethyl Acetate0.9077MediumGood, less toxic alternative to DCM.
Diethyl Ether0.7135LowGood for less polar products; highly volatile.
Heptane/Hexane~0.6869-98Very LowUsed for washing to remove non-polar impurities.[12][13][14]

Q2: How can I effectively remove a Boc-protecting group during workup?

A2: Boc deprotection is typically done with strong acid before the final aqueous workup. Standard conditions include stirring the compound in a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 hours, or using a 4M solution of HCl in dioxane.[15] After deprotection, the solvent is evaporated, and the resulting TFA or HCl salt is then subjected to a basic aqueous workup (as described in Issue 1) to isolate the free amine.

Q3: My reaction used a metal catalyst. How do I remove residual metal?

A3: Metal scavenging can be complex. A common first step is to wash the organic layer with an aqueous solution of a chelating agent. A saturated solution of ammonium chloride can help remove some metals. For more persistent metals like palladium, specialized scavengers (resins or silicas functionalized with thiols or other ligands) may be required after the initial workup.

Standardized Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

This protocol is designed to isolate a basic 1-thia-6-azaspiro[3.3]heptane product from neutral or acidic impurities.

AcidBaseExtraction step1 1. Dissolve Crude Mixture in Organic Solvent (e.g., DCM) step2 2. Transfer to Separatory Funnel step1->step2 step3 3. Extract with 1M HCl (2x) step2->step3 step4 4. Combine Aqueous Layers (Contains Product as HCl salt) step3->step4 step5 5. Discard Organic Layer (Contains Neutral/Acidic Impurities) step4->step5 step6 6. Basify Aqueous Layer to pH 12 (e.g., with 2M NaOH) step4->step6 step7 7. Extract with Fresh Organic Solvent (3-5x) step6->step7 step8 8. Combine Organic Layers step7->step8 step9 9. Wash with Brine step8->step9 step10 10. Dry over Na₂SO₄, Filter, and Concentrate step9->step10 step11 11. Purified Product step10->step11

Caption: Workflow for a standard acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: After the reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the crude residue in an appropriate organic solvent (e.g., DCM, EtOAc).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it two to three times with 1 M HCl. Your basic product will move into the aqueous layer as its hydrochloride salt.

  • Separate Phases: Combine the acidic aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated K₂CO₃) with stirring until the pH is strongly basic (pH > 10), as confirmed with pH paper.

  • Product Extraction: Extract the basified aqueous solution three to five times with fresh organic solvent.

  • Final Wash and Dry: Combine the organic layers, wash once with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

References
  • Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (n.d.). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase.
  • (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • (2023, September 15). Is it possible to extract amino acids from water using extraction?
  • (n.d.). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • (n.d.).
  • (2011, November 23). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • (n.d.).
  • (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • (n.d.). How To Run A Reaction: The Workup. Department of Chemistry : University of Rochester.
  • (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • (n.d.). Reactions of Thiols. Chemistry Steps.
  • (2024, March 12). Amine workup. Reddit.
  • (n.d.). 1,1-dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester. Synblock.
  • (n.d.). 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride. Sigma-Aldrich.
  • (2010, April 2). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. FOLIA.
  • (n.d.). Thieme E-Journals - Synthesis / Full Text.
  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
  • (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
  • (n.d.). Reactions of Amines.
  • (2023, September 24).
  • (2018, February 26).
  • (n.d.).
  • (2022, May 17). n-Heptane (Pure Grade). Chevron Phillips Chemical.
  • (2025, April 17).
  • (n.d.). Heptane - Product Stewardship Summary. Ashland.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-Thia-6-azaspiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry, the piperidine ring is a well-established and ubiquitous scaffold, integral to the structure of numerous a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the piperidine ring is a well-established and ubiquitous scaffold, integral to the structure of numerous approved drugs.[1][2] However, the contemporary drive for novel chemical matter with improved physicochemical and pharmacokinetic properties has spurred interest in three-dimensional (3D) bioisosteres. This guide provides a detailed comparative analysis of the classical piperidine scaffold and the emerging 1-Thia-6-azaspiro[3.3]heptane motif. We will delve into a head-to-head comparison of their structural, conformational, and physicochemical properties, supported by experimental data and protocols. This analysis aims to equip drug discovery teams with the insights needed to strategically select the appropriate scaffold to overcome challenges in potency, selectivity, and ADME profiles.

Introduction: The Old Guard and the New Contender

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, found in over twenty classes of pharmaceuticals.[1][3] Its prevalence is a testament to its synthetic accessibility and its ability to present substituents in a well-defined 3D orientation via its stable chair conformation.[3] This allows for fine-tuning of interactions with biological targets. The nitrogen atom provides a handle to modulate solubility and lipophilicity, crucial for optimizing drug-like properties.[3]

Conversely, the 1-Thia-6-azaspiro[3.3]heptane scaffold represents a newer class of "saturated heterocycles" that offer a more rigid and complex three-dimensional structure. The incorporation of a spirocyclic system, where two rings share a single atom, imparts significant conformational rigidity. This rigidity can be advantageous in drug design by locking the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.[4] The replacement of a methylene group with a sulfur atom also introduces unique electronic and steric properties that can influence a compound's metabolic stability and target interactions.

Structural and Conformational Analysis

The fundamental difference between these two scaffolds lies in their topology and flexibility.

Piperidine: This monocyclic system predominantly exists in a flexible chair conformation.[5] This allows for two distinct orientations for substituents: axial and equatorial. The two chair conformations can interconvert rapidly, although one is typically more stable depending on the substitution pattern.[5] This flexibility, while sometimes beneficial, can also lead to a loss of binding affinity if the molecule needs to adopt a high-energy conformation to interact with its target.

1-Thia-6-azaspiro[3.3]heptane: This bicyclic spiro-system is significantly more rigid. The spirocyclic fusion point locks the two four-membered rings (a thietane and an azetidine) in a fixed orientation. This rigidity provides a well-defined exit vector for substituents, which can be a powerful tool for optimizing interactions with a protein binding pocket.

Diagram: Structural and Conformational Comparison

G cluster_0 Piperidine (Flexible) cluster_1 1-Thia-6-azaspiro[3.3]heptane (Rigid) a Chair Conformation 1 b Chair Conformation 2 a->b Ring Flip b->a c Spirocyclic Structure (Fixed Conformation)

Caption: Conformational flexibility of piperidine versus the rigid 1-Thia-6-azaspiro[3.3]heptane.

Physicochemical Properties Showdown

The choice of a scaffold has a profound impact on a molecule's physicochemical properties, which in turn govern its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyPiperidine1-Thia-6-azaspiro[3.3]heptaneImplications for Drug Design
pKa (Conjugate Acid) ~11.22[6]Estimated ~9-10The nitrogen in 1-Thia-6-azaspiro[3.3]heptane is expected to be less basic due to the electron-withdrawing effect of the sulfur atom and the strain of the four-membered ring. This can be advantageous in reducing off-target effects associated with high basicity, such as hERG inhibition.
logP (Octanol/Water) 0.84[6]Estimated ~0.5-1.0The presence of the sulfur atom can slightly increase lipophilicity compared to a purely carbocyclic analogue. However, the overall compact, spirocyclic nature can lead to improved solubility compared to more linear or flexible lipophilic scaffolds. Azaspirocycles have been shown to decrease lipophilicity and increase solubility compared to their single-ring counterparts like piperidine.[4]
Aqueous Solubility MiscibleHighSpirocyclic scaffolds, particularly those with a high fraction of sp3-hybridized carbons (Fsp3), are often associated with improved aqueous solubility.[7]
Molecular Shape Flexible, Chair-likeRigid, 3DThe defined 3D shape of the spirocycle can lead to more specific and potent interactions with protein targets.[7]

Pharmacokinetic (PK) Profile Comparison

Metabolic Stability:

  • Piperidine: While generally stable, piperidines can be susceptible to metabolic oxidation, particularly at the carbon atoms adjacent to the nitrogen.[8] N-dealkylation is also a common metabolic pathway.

  • 1-Thia-6-azaspiro[3.3]heptane: The strained ring system and the presence of the sulfur atom may alter the metabolic profile. The thietane ring can be a site for oxidation to the corresponding sulfoxide or sulfone, which can be a strategy to modulate polarity and excretion. The rigidity of the scaffold may also shield adjacent positions from enzymatic attack, potentially improving metabolic stability.[4] Using spirocyclic bioisosteres for piperidine is a recommended strategy to improve metabolic stability.[8]

Cell Permeability:

The balance of lipophilicity and polarity is key for cell permeability. While piperidine's properties are well-understood, the unique 3D structure of 1-Thia-6-azaspiro[3.3]heptane may offer advantages in navigating the complex environment of cell membranes.

Case Studies in Medicinal Chemistry

While direct comparisons of 1-Thia-6-azaspiro[3.3]heptane and piperidine in the same molecular series are emerging, the broader class of azaspirocycles has shown significant promise. For instance, the replacement of a flexible piperidine linker with a spirocyclic pyrrolidino-azetidine scaffold in a series of histone deacetylase (HDAC) inhibitors led to improved selectivity and reduced cytotoxicity.[4] In another example, incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine, in place of the piperidine fragment, resulted in a new analog with high activity.[9][10]

Synthetic Accessibility

The synthesis of piperidine derivatives is well-established, with a vast number of commercially available building blocks.[1] The synthesis of 1-Thia-6-azaspiro[3.3]heptane and its derivatives is more complex, often requiring multi-step sequences. However, recent advances in synthetic methodology are making these novel scaffolds more accessible for drug discovery programs.[11]

Experimental Protocols

To ensure the trustworthiness of this comparative analysis, we provide standard, detailed protocols for the determination of key physicochemical properties.

Diagram: Experimental Workflow for In Vitro Metabolic Stability

G A 1. Prepare Compound Stock (10 mM in DMSO) B 2. Dilute to 1µM in Buffer (100 mM KPO4, pH 7.4) A->B C 3. Add Liver Microsomes (0.5 mg/mL final conc.) B->C D 4. Initiate Reaction (Add 1 mM NADPH) C->D E 5. Incubate at 37°C D->E F 6. Aliquot & Quench at Time Points (0, 5, 15, 30, 45 min) (with Acetonitrile) E->F G 7. Centrifuge & Analyze Supernatant (LC-MS/MS) F->G H 8. Quantify Parent Compound Remaining G->H I 9. Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) H->I

Caption: Workflow for an in vitro microsomal stability assay.[12][13][14]

Protocol 1: Determination of LogP (Shake-Flask Method)
  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with 1-octanol. Similarly, saturate 1-octanol with the PBS solution.[15]

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in the mutually saturated PBS/octanol mixture to a known concentration (e.g., 1 mg/mL).[16]

  • Partitioning: Vigorously shake the mixture for 1 hour to allow for equilibrium to be reached.[16]

  • Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.

  • Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.[15]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[17]

Protocol 2: Determination of pKa (Potentiometric Titration)
  • Sample Preparation: Dissolve a precise amount of the test compound in deionized water or a suitable co-solvent to create a solution of known concentration.[18]

  • Titration Setup: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.[19]

  • Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small increments.[20]

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[21][22]

Conclusion and Future Perspectives

The piperidine scaffold will undoubtedly remain a mainstay in medicinal chemistry due to its proven track record and synthetic tractability. However, the 1-Thia-6-azaspiro[3.3]heptane scaffold offers compelling advantages for overcoming specific drug design challenges. Its rigid, 3D structure provides a unique platform for optimizing potency and selectivity, while its distinct physicochemical properties, such as potentially lower basicity and improved solubility, can lead to more favorable ADME profiles.[4] As synthetic routes to these novel spirocycles become more accessible, we anticipate their increased application in the pursuit of the next generation of therapeutics. The strategic replacement of traditional scaffolds like piperidine with innovative 3D structures like 1-Thia-6-azaspiro[3.3]heptane represents a promising avenue for navigating complex biological space and unlocking new intellectual property.[7]

References

  • Piperidine - Wikipedia. (URL: [Link])

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (URL: [Link]. হাসানchemicals.com/the-role-of-piperidine-derivatives-in-pharmaceutical-synthesis/)

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: 10.1039/J29700000127)
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest - CDC Stacks. (URL: [Link])

  • PIPERIDINE - Ataman Kimya. (URL: [Link])

  • Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog. (URL: [Link])

  • metabolic stability in liver microsomes - Mercell. (URL: [Link])

  • Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. (URL: [Link])

  • Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo. (URL: [Link])

  • Conformational analysis. 43. A boat-shaped piperidine ring in 3-thia-7-aza-6,8-diphenylbicyclo[3.3.1]nonan-9-ol | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • In vitro drug metabolism: for the selection of your lead compounds. (URL: [Link])

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (URL: [Link])

  • Metabolic Stability Assay Services - BioIVT. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • In Vitro Drug Metabolism Using Liver Microsomes - PubMed. (URL: [Link])

  • Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])

  • LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])

  • 4 Determination of pKa of weak acid using PH meter | Chemistry Lab Experiments | VTU. (URL: [Link])

  • Densely Functionalised Spirocyclic Oxetane-Piperidine Scaffolds for Drug Discovery. (URL: [Link])

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (URL: [Link])

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (URL: [Link])

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed. (URL: [Link])

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (URL: [Link])

  • Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Publishing. (URL: [Link])

  • 2-Azaspiro[3.3]heptan-6-amine Properties - EPA. (URL: [Link])

  • 6-Oxa-1-azaspiro(3.3)heptane | C5H9NO | CID 54759146 - PubChem. (URL: [Link])

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation - MDPI. (URL: [Link])

  • 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem. (URL: [Link])

  • Conformational Analysis of 1,3-Difluorinated Alkanes - PMC - NIH. (URL: [Link])

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC. (URL: [Link])

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents - PubMed. (URL: [Link])

  • Conformational analysis of cyclophane systems - ResearchGate. (URL: [Link])

  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (URL: [Link])

Sources

Validation

A Head-to-Head Comparison of Proposed Synthetic Routes to the Novel Scaffold: 1-Thia-6-azaspiro[3.3]heptane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of 1-Thia-6-azaspiro[3.3]heptane in Medicinal Chemistry The quest for novel molecular scaffolds that can unlock new che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of 1-Thia-6-azaspiro[3.3]heptane in Medicinal Chemistry

The quest for novel molecular scaffolds that can unlock new chemical space and provide superior pharmacological properties is a cornerstone of modern drug discovery. Spiro[3.3]heptanes, with their rigid, three-dimensional structures, have emerged as valuable bioisosteres for common saturated heterocycles like piperidine and morpholine. The introduction of heteroatoms into this framework, such as in 1-oxa-6-azaspiro[3.3]heptane and 1,6-diazaspiro[3.3]heptane, has been shown to favorably modulate physicochemical properties such as solubility and metabolic stability.

This guide delves into the synthesis of a yet-unexplored member of this family: 1-Thia-6-azaspiro[3.3]heptane. The replacement of an oxygen or nitrogen atom with sulfur is a common strategy in medicinal chemistry to alter a molecule's lipophilicity, metabolic profile, and target engagement. To date, a direct, published synthesis of 1-Thia-6-azaspiro[3.3]heptane remains elusive. This guide, therefore, presents a forward-looking, theoretical comparison of two plausible and logically derived synthetic routes to this novel scaffold. The proposed methodologies are grounded in established synthetic precedents for analogous compounds and the fundamental principles of heterocyclic chemistry.

Proposed Synthetic Route 1: The "Thietane-First" Approach

This strategy prioritizes the construction of the thietane ring, followed by the annulation of the azetidine ring. This approach mirrors the successful synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives, where a pre-formed oxetane with suitable leaving groups is reacted with an amine.[1]

Causality Behind the Experimental Choices

The cornerstone of this route is the synthesis of a key intermediate: 3,3-bis(halomethyl)thietane. The classical and most direct method for forming a thietane ring is the reaction of a 1,3-dihalide with a sulfide source, such as sodium sulfide.[2][3] Once the 3,3-bis(halomethyl)thietane is obtained, a subsequent intramolecular double alkylation of a protected amine will yield the desired spirocyclic product. A protecting group on the nitrogen, such as a tosyl or benzyl group, is crucial to prevent intermolecular polymerization and to facilitate the cyclization.

Experimental Protocol

Step 1: Synthesis of 3,3-Bis(bromomethyl)thietane

  • To a solution of 1,3-dibromo-2,2-bis(bromomethyl)propane (1 equivalent) in ethanol, add sodium sulfide nonahydrate (2.2 equivalents).

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3,3-bis(bromomethyl)thietane.

Step 2: Synthesis of N-Tosyl-1-thia-6-azaspiro[3.3]heptane

  • To a solution of p-toluenesulfonamide (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (2.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of 3,3-bis(bromomethyl)thietane (1 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Tosyl-1-thia-6-azaspiro[3.3]heptane.

Step 3: Deprotection to 1-Thia-6-azaspiro[3.3]heptane

  • The tosyl group can be removed under standard conditions, such as with sodium in liquid ammonia or with HBr in acetic acid.

Visualization of the "Thietane-First" Approach

Thietane_First_Approach start 1,3-Dibromo-2,2-bis(bromomethyl)propane intermediate1 3,3-Bis(bromomethyl)thietane start->intermediate1 Thietane Formation product N-Tosyl-1-thia-6- azaspiro[3.3]heptane intermediate1->product Azetidine Formation reagent1 Na2S reagent1->intermediate1 final_product 1-Thia-6-azaspiro[3.3]heptane product->final_product Deprotection reagent2 p-Toluenesulfonamide, NaH reagent2->product

Caption: Synthetic pathway for the "Thietane-First" approach.

Proposed Synthetic Route 2: The "Azetidine-First" Approach

This alternative strategy involves the initial construction of a functionalized azetidine ring, which is then used as a scaffold to form the thietane ring. This approach is inspired by syntheses of other spirocyclic systems where one ring is built upon another. A notable precedent is the synthesis of 6-amino-2-thiaspiro[3.3]heptane, where a thietane ring was formed from a substituted cyclobutane.[4]

Causality Behind the Experimental Choices

The key intermediate in this route is a 3,3-disubstituted azetidine bearing two leaving groups, such as mesylates or tosylates. A practical starting material for such an intermediate is 1-benzyl-3-azetidinone. A Corey-Chaykovsky reaction or a similar one-carbon homologation can be used to introduce the required hydroxymethyl groups at the 3-position. These hydroxyl groups are then converted into good leaving groups to facilitate the subsequent cyclization with a sulfide source. The benzyl protecting group is chosen for its stability under the reaction conditions and its ease of removal via hydrogenolysis.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-3,3-bis(hydroxymethyl)azetidine

  • To a solution of trimethylsulfoxonium iodide (2.2 equivalents) in anhydrous DMSO, add sodium hydride (2.2 equivalents) at room temperature.

  • Stir the mixture for 30-45 minutes to form the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of 1-benzyl-3-azetidinone (1 equivalent) in DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-benzyl-3-(hydroxymethyl)-3-azetidine oxide.

  • The intermediate epoxide can be opened with a suitable nucleophile to generate the diol, or alternatively, a two-step process involving the formation of a cyanohydrin followed by reduction can be employed to get to the diol.

Step 2: Synthesis of 1-Benzyl-3,3-bis(mesyloxymethyl)azetidine

  • To a solution of 1-benzyl-3,3-bis(hydroxymethyl)azetidine (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (2.2 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dimesylate.

Step 3: Synthesis of 1-Benzyl-1-thia-6-azaspiro[3.3]heptane

  • To a solution of 1-benzyl-3,3-bis(mesyloxymethyl)azetidine (1 equivalent) in DMF, add sodium sulfide (1.5 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection to 1-Thia-6-azaspiro[3.3]heptane

  • The benzyl group can be removed by catalytic hydrogenation using palladium on carbon.

Visualization of the "Azetidine-First" Approach

Azetidine_First_Approach start 1-Benzyl-3-azetidinone intermediate1 1-Benzyl-3,3-bis (hydroxymethyl)azetidine start->intermediate1 Homologation intermediate2 1-Benzyl-3,3-bis (mesyloxymethyl)azetidine intermediate1->intermediate2 Mesylation product 1-Benzyl-1-thia-6- azaspiro[3.3]heptane intermediate2->product Thietane Formation final_product 1-Thia-6-azaspiro[3.3]heptane product->final_product Debenzylation reagent1 Na2S reagent1->product

Caption: Synthetic pathway for the "Azetidine-First" approach.

Head-to-Head Comparison of the Proposed Routes

FeatureRoute 1: "Thietane-First"Route 2: "Azetidine-First"
Plausibility & Precedent High. Analogous to the well-established synthesis of 2-oxa-6-azaspiro[3.3]heptane.[1]Moderate. Relies on the successful synthesis and cyclization of a less common 3,3-disubstituted azetidine intermediate.
Key Intermediate 3,3-Bis(halomethyl)thietane1-Benzyl-3,3-bis(mesyloxymethyl)azetidine
Starting Materials 1,3-Dibromo-2,2-bis(bromomethyl)propane, p-toluenesulfonamide1-Benzyl-3-azetidinone, Trimethylsulfoxonium iodide
Number of Steps (from commercial materials) Potentially 3-4 stepsPotentially 4-5 steps
Potential Yield Moderate to good, based on analogous reactions.Likely lower overall yield due to the multi-step synthesis of the key azetidine intermediate.
Scalability Potentially scalable, though the synthesis of the starting tetrahalide may be a bottleneck.The homologation of the azetidinone could be challenging on a large scale.
Potential Challenges - Synthesis and purification of the volatile and potentially lachrymatory 3,3-bis(halomethyl)thietane.- Potential for polymerization during the final cyclization.- Synthesis of the 3,3-bis(hydroxymethyl)azetidine intermediate may be low-yielding.- Stability of the dimesylate intermediate.

Conclusion and Future Outlook

While the synthesis of 1-Thia-6-azaspiro[3.3]heptane has not yet been reported, this guide provides two plausible and well-reasoned synthetic strategies for its preparation. The "Thietane-First" approach appears to be the more direct and potentially higher-yielding route, benefiting from strong precedent in the synthesis of analogous oxa-spirocycles. However, the "Azetidine-First" approach offers an alternative pathway that may be advantageous depending on the availability of starting materials and the specific substitution patterns desired in future derivatives.

The successful synthesis of 1-Thia-6-azaspiro[3.3]heptane would provide medicinal chemists with a valuable new scaffold for drug discovery. Its unique physicochemical properties, imparted by the presence of the sulfur atom, could lead to the development of novel therapeutic agents with improved pharmacological profiles. It is our hope that this comparative guide will stimulate further research into the synthesis and application of this promising new molecular entity.

References

  • Xu, J. Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry2020 , 16, 1357–1410. [Link]

  • Xu, J. Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry2020 , 16, 1357-1410. [Link]

  • ResearchGate. Synthesis of thietane‐3‐ylazaheterocycles from chloromethylthiirane and azaheterocycles. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][2][5]dioxepine. [Link]

  • Google Patents. Method of preparing 3,3-Bis (chloromethyl) oxetane.
  • St. Jean, D. J., Jr. et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development2023 , 27 (8), 1537–1543. [Link]

  • De Nanteuil, F. et al. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis2024 . [Link]

  • Wikipedia. Thietane. [Link]

Sources

Comparative

assessing the novelty and patentability of 1-Thia-6-azaspiro[3.3]heptane-based compounds

Executive Summary The 1-Thia-6-azaspiro[3.3]heptane scaffold represents a high-value, Fsp³-rich bioisostere for traditional saturated heterocycles (e.g., piperidine, morpholine, thiomorpholine). While the core scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Thia-6-azaspiro[3.3]heptane scaffold represents a high-value, Fsp³-rich bioisostere for traditional saturated heterocycles (e.g., piperidine, morpholine, thiomorpholine). While the core scaffold itself is not patentable as a composition of matter (prior art exists, e.g., CAS 1352546-75-8), its application offers significant IP novelty in specific drug series by altering metabolic vectors and solubility profiles.

Key Verdict:

  • Novelty Status: Low for the core; High for specific therapeutic applications.

  • Primary Utility: Bioisosteric replacement to lower lipophilicity (LogD) and introduce novel exit vectors.

  • Critical Risk: Metabolic S-oxidation (sulfide → sulfoxide/sulfone). This must be screened early.

Structural Analysis & Physicochemical Profile

The transition from "flat" aromatic rings to 3D spirocyclic cores is a dominant trend in modern drug discovery ("Escape from Flatland"). The 1-Thia-6-azaspiro[3.3]heptane scaffold offers a unique geometry compared to its symmetrical cousins.

Comparative Metrics
Feature1-Thia-6-azaspiro[3.3]heptane 2-Thia-6-azaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane Thiomorpholine
Symmetry Asymmetric (

or

)
Symmetric (

)
Symmetric (

)
Symmetric (

)
Dipole Moment High (due to off-center S)ModerateLow (if unsubstituted)Low
Metabolic Risk High (S-oxidation) High (S-oxidation)Low (N-oxidation/dealkylation)High
Exit Vectors Non-linear (Bent) LinearLinearLinear
LogP Impact Moderate LipophilicityModerate LipophilicityHydrophilicModerate

Mechanistic Insight: The 1-thia isomer places the sulfur atom adjacent to the spiro-carbon (position 1), whereas the 2-thia isomer places it opposite (position 2). This subtle shift breaks the symmetry of the molecule. When used as a linker, the 1-thia scaffold creates a "kinked" exit vector, potentially improving binding affinity in pockets where linear linkers (like 2,6-diaza) clash with steric walls.

Patentability & IP Landscape

Status: Freedom-to-Operate (FTO) Exists, but Core is Known.

  • Prior Art: The core structure (and its 1,1-dioxide) appears in broad Markush structures of major pharmaceutical patents (e.g., Vertex, WO2019055877A1) and is commercially available as a building block.

  • Patent Strategy: You cannot patent the scaffold. You can patent:

    • Method of Use: If the 1-thia variant shows unexpected efficacy or selectivity compared to the 2-thia or diaza analogs.

    • Novel Compositions: Incorporating the scaffold into a specific pharmacophore (e.g., replacing a piperidine in a known kinase inhibitor).[1]

Recommendation: Focus IP claims on the physicochemical advantages (solubility/selectivity) conferred by the specific 1-thia geometry in your lead series.

Experimental Protocols

Protocol A: Synthesis & Functionalization Workflow

Rationale: Most commercial blocks are supplied as the N-Boc-1-thia-6-azaspiro[3.3]heptane 1,1-dioxide . The sulfide (unoxidized) is less stable and prone to oxidation during handling. The following protocol describes the standard coupling workflow for the stable sulfone variant.

Materials:

  • Start: tert-Butyl 1,1-dioxo-1

    
    -thia-6-azaspiro[3.3]heptane-6-carboxylate (Commercial).
    
  • Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane), DIPEA (Diisopropylethylamine), R-COOH (Carboxylic acid partner), HATU.

Step-by-Step Methodology:

  • Deprotection:

    • Dissolve N-Boc starting material (1.0 eq) in DCM (5 mL/mmol).

    • Add TFA (10 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. Monitor by LC-MS (Expect Mass: [M+H]+ = 148.0 for sulfone core).

    • Critical Step: Evaporate volatiles. Azeotrope with toluene (3x) to remove residual TFA. Result: Amine-TFA salt.

  • Coupling (Amide Formation):

    • Suspend Amine-TFA salt (1.0 eq) in DMF.

    • Add R-COOH (1.1 eq) and HATU (1.2 eq).

    • Add DIPEA (3.5 eq) to adjust pH to >8.

    • Stir at RT for 4–16 hours.

  • Purification:

    • Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

    • Purify via Reverse-Phase HPLC (C18 column, Water/MeCN gradient).

    • Note: The sulfone is highly polar; ensure early elution fractions are collected.

Protocol B: Metabolic Stability Assessment (S-Oxidation)

Rationale: If using the sulfide (non-oxidized) variant, you must validate that it does not rapidly oxidize to the sulfone in vivo, which would drastically alter polarity and potency.

System: Human Liver Microsomes (HLM). Detection: LC-MS/MS.

  • Incubation:

    • Test Compound: 1 µM in Phosphate Buffer (pH 7.4).

    • Microsomes: 0.5 mg/mL protein.

    • Cofactor: NADPH (1 mM).

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quenching:

    • Add ice-cold Acetonitrile (containing internal standard) in 1:3 ratio.

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis:

    • Monitor Parent Mass (

      
      ).
      
    • Monitor Metabolite Mass (

      
       for Sulfoxide, 
      
      
      
      for Sulfone).
    • Pass Criteria: Intrinsic Clearance (

      
      ) < 20 µL/min/mg protein. If S-oxidation is dominant (>50% of clearance), switch to the pre-oxidized sulfone scaffold in design.
      

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the 1-Thia scaffold versus alternatives, based on structural needs.

ScaffoldSelection Start Start: Lead Optimization NeedFsp3 Need higher Fsp³ / 3D character? Start->NeedFsp3 CheckVector Is Linear Geometry Required? NeedFsp3->CheckVector Yes UseDiaza Use 2,6-Diazaspiro[3.3]heptane CheckVector->UseDiaza Yes (Linear) CheckMetab Is Metabolic Stability an Issue? CheckVector->CheckMetab No (Kinked/Bent) CheckPolarity Is High Polarity Acceptable? CheckMetab->CheckPolarity Yes (Avoid Oxidation) UseSulfone Use 1-Thia-6-aza (Sulfone form) UseSulfide Use 1-Thia-6-aza (Sulfide form) Risk: Rapid S-Oxidation Risk: Rapid S-Oxidation UseSulfide->Risk: Rapid S-Oxidation CheckPolarity->UseSulfone Yes (LogP -1.0 to 0) CheckPolarity->UseSulfide No (Need higher LogP)

Figure 1: Decision tree for incorporating 1-Thia-6-azaspiro[3.3]heptane into drug candidates.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Novel Scaffolds for Drug Discovery.[2][3]Organic Letters . Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews . Link

  • Vertex Pharmaceuticals. (2024).[4] Substituted Aza-quinazoline Compounds and Methods of Use.[5]US Patent App.[4] 20240034731A1 . Link

  • Barnes-Seeman, D., et al. (2013). The Role of Saturated Heterocycles in Drug Discovery.[1][6]Journal of Medicinal Chemistry . Link

  • Chemical Abstracts Service (CAS). Registry Entry: 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide (CAS 1352546-75-8).[7][8]Link

Sources

Validation

A Comparative Guide to the Determination of Absolute Configuration in Chiral 1-Thia-6-azaspiro[3.3]heptane Derivatives

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. This is particularly true for chiral molecules, whe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. This is particularly true for chiral molecules, where enantiomers can exhibit vastly different pharmacological and toxicological profiles. The 1-thia-6-azaspiro[3.3]heptane scaffold represents a novel and increasingly significant structural motif in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of substituents in biological space. The unambiguous assignment of the absolute configuration of derivatives of this scaffold is therefore a critical step in the development of safe and efficacious therapeutics.

This guide provides a comprehensive comparison of the primary analytical techniques employed for the determination of absolute configuration: single-crystal X-ray diffraction (XRD), vibrational circular dichroism (VCD), and electronic circular dichroism (ECD). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations in the context of 1-thia-6-azaspiro[3.3]heptane derivatives.

The Gold Standard: Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.

The determination of absolute configuration via XRD relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal.[2] This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane). The presence of a sulfur atom in the 1-thia-6-azaspiro[3.3]heptane core is advantageous for this technique, as sulfur is a relatively heavy atom that produces a significant anomalous scattering signal, thereby increasing the confidence of the absolute configuration assignment.[3]

Experimental Workflow for XRD

XRD_Workflow cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement A Dissolve enantiomerically pure sample in a suitable solvent system B Slow evaporation, vapor diffusion, or cooling to induce crystallization A->B C Harvest a single crystal of suitable size and quality B->C D Mount crystal on a goniometer head C->D E Expose crystal to a collimated beam of X-rays D->E F Collect diffraction data over a range of angles E->F G Solve the phase problem to obtain an initial electron density map F->G H Build and refine the molecular model G->H I Determine the absolute configuration using the Flack parameter H->I

Figure 1: Experimental workflow for absolute configuration determination by single-crystal X-ray diffraction.

Detailed Experimental Protocol for XRD
  • Crystallization:

    • Dissolve 5-10 mg of the enantiomerically pure 1-thia-6-azaspiro[3.3]heptane derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures with water or hexane).

    • Employ a slow crystallization technique such as slow evaporation, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution.

    • Carefully select a single crystal of good quality (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects.[2]

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a full sphere of diffraction data, ensuring high redundancy and resolution.

  • Structure Solution and Refinement:

    • Process the collected data to obtain integrated intensities and correct for experimental factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.

    • Refine the structural model against the experimental data.

    • Determine the absolute configuration by calculating the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer.[3]

Chiroptical Methods in Solution: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that probe the differential absorption of left and right circularly polarized light by chiral molecules in solution.[4][5] These methods are particularly valuable when obtaining single crystals for XRD is challenging or impossible.[6]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of circularly polarized infrared light, corresponding to vibrational transitions in the molecule.[4] A VCD spectrum is rich in structural information, as it contains bands corresponding to the various vibrational modes of the molecule. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum for a known enantiomer, typically calculated using density functional theory (DFT).[7]

Electronic Circular Dichroism (ECD)

ECD measures the differential absorption of circularly polarized UV-Visible light, which corresponds to electronic transitions.[5] The utility of ECD is dependent on the presence of a chromophore in the molecule that absorbs in the accessible UV-Vis range. The assignment of absolute configuration is also achieved by comparing the experimental ECD spectrum with a quantum mechanically calculated spectrum.[8]

Comparative Workflow for VCD and ECD

Chiroptical_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Comparison and Assignment A Dissolve enantiomerically pure sample in a suitable solvent (e.g., CDCl3, DMSO-d6) B Acquire VCD or ECD spectrum on a dedicated spectrometer A->B F Compare the experimental spectrum with the calculated spectrum for one enantiomer B->F C Perform conformational search to identify low-energy conformers D Optimize geometries and calculate vibrational/electronic frequencies and rotational strengths using DFT C->D E Boltzmann-average the calculated spectra of all significant conformers D->E E->F G Assign absolute configuration based on the best match (or anti-correlation) F->G

Figure 2: General workflow for absolute configuration determination by VCD and ECD.

Detailed Experimental Protocols

VCD Spectroscopy:

  • Sample Preparation:

    • Dissolve 5-15 mg of the enantiomerically pure sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 0.05-0.1 M.

    • Use a 100 µm pathlength cell with BaF₂ windows.

  • Data Acquisition:

    • Acquire the VCD spectrum using a dedicated VCD spectrometer.

    • Collect data for several hours to achieve a good signal-to-noise ratio.

    • Measure the spectrum of the neat solvent for baseline correction.

  • Computational Analysis:

    • Perform a thorough conformational search for the 1-thia-6-azaspiro[3.3]heptane derivative using molecular mechanics.

    • Optimize the geometries of all low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative free energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum to assign the absolute configuration.[7]

ECD Spectroscopy:

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg) in a UV-transparent solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

    • Use a quartz cuvette with a pathlength of 0.1 to 1 cm.

  • Data Acquisition:

    • Record the ECD spectrum over the appropriate UV-Vis wavelength range.

  • Computational Analysis:

    • Follow a similar computational workflow as for VCD, but instead calculate the electronic transition energies and rotational strengths using time-dependent DFT (TD-DFT).

    • Generate a Boltzmann-averaged ECD spectrum and compare it with the experimental spectrum.

Method Comparison: A Hypothetical Case Study

Consider a novel chiral 1-thia-6-azaspiro[3.3]heptane derivative, "Spiro-Drug-X," for which the absolute configuration needs to be determined.

FeatureSingle-Crystal X-ray Diffraction (XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample Requirement High-quality single crystal (0.1-0.3 mm)5-15 mg of solid or liquid sample<1 mg of solid or liquid sample
State of Matter Solid (crystalline)Solution or neat liquidSolution
Destructive? NoNo (sample is recoverable)No (sample is recoverable)
Throughput Low (crystallization can be a bottleneck)HighHigh
Reliance on Computation No (for structure determination)Yes (essential for interpretation)Yes (essential for interpretation)
Applicability Limited by ability to form crystalsBroadly applicable to chiral moleculesRequires a suitable chromophore
Confidence in Result Very high (the "gold standard")High (with good spectral correlation)High (with good spectral correlation)

Hypothetical Outcome for Spiro-Drug-X:

  • XRD: After extensive screening, a suitable crystal of Spiro-Drug-X is obtained. The diffraction data leads to an unambiguous assignment of the (R)-configuration with a Flack parameter of 0.02(3).

  • VCD: The experimental VCD spectrum of Spiro-Drug-X in CDCl₃ shows a strong positive band at 1650 cm⁻¹ and a negative band at 1420 cm⁻¹. The DFT-calculated spectrum for the (R)-enantiomer shows a similar pattern, while the calculated spectrum for the (S)-enantiomer is the mirror image. This confirms the (R)-configuration.

  • ECD: Spiro-Drug-X possesses an aromatic substituent, which acts as a chromophore. The experimental ECD spectrum exhibits a positive Cotton effect at 280 nm. TD-DFT calculations predict a positive Cotton effect at a similar wavelength for the (R)-enantiomer, again confirming the (R)-configuration.

Conclusion

The determination of the absolute configuration of chiral 1-thia-6-azaspiro[3.3]heptane derivatives is a critical task that can be confidently addressed by several powerful analytical techniques. Single-crystal X-ray diffraction remains the ultimate arbiter of stereochemistry, providing an unambiguous result when a suitable crystal is available. However, the chiroptical methods of VCD and ECD offer highly reliable, non-destructive alternatives that are particularly advantageous for samples that are difficult to crystallize. The choice of method will depend on the specific properties of the molecule, the amount of sample available, and the experimental resources at hand. A judicious application of these complementary techniques will ensure the accurate and efficient assignment of absolute configuration, a cornerstone of modern drug development.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride

This guide provides comprehensive safety protocols and operational directives for the handling of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride (CAS RN: 1427388-39-3). As a valued partner in your research and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational directives for the handling of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride (CAS RN: 1427388-39-3). As a valued partner in your research and development endeavors, we are committed to providing information that ensures the safety of your laboratory personnel and the integrity of your work. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride is a solid, powdered substance that presents several health hazards upon exposure. A thorough understanding of these risks is the foundation of safe handling.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards for this compound[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these hazards, all handling procedures must be designed to minimize direct contact and the generation of airborne dust.[2]

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₅H₁₀ClNO₂SPubChem[1]
Molecular Weight183.66 g/mol PubChem[1]
AppearanceSolid (assumed)N/A
CAS Number1427388-39-3PubChem[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

2.1. Core PPE Requirements

The following PPE should be considered the minimum for any work with this compound:

  • Eye and Face Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashes or dust generation, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Chemical-resistant gloves are required. While specific permeation data for this compound is not available, double gloving with nitrile gloves is a robust protective measure for handling small quantities in a research setting. Gloves should be inspected for any signs of degradation or perforation before and during use. Contaminated gloves must be removed promptly and disposed of as hazardous waste.

  • Body Protection: A long-sleeved laboratory coat is essential to protect against skin contact. For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.

2.2. Respiratory Protection

Due to the risk of respiratory irritation from airborne powder, all manipulations of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[2][4] If these engineering controls are not available or are insufficient to control exposure, respiratory protection is mandatory.

  • Respirator Type: For situations where dust may be generated, a NIOSH-approved air-purifying respirator with a particulate filter is necessary. A half-mask respirator with N95, R95, or P95 filters is a suitable option for low-level exposures. For higher potential exposures, a full-face respirator with P100/HEPA filters offers a higher level of protection for both the respiratory system and the eyes.[5]

Diagram 1: PPE Selection Workflow This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory activity.

PPE_Selection_Workflow PPE Selection for Handling 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride start Start: Assess Task weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running/Monitoring Reaction start->reaction spill Spill Cleanup start->spill ppe_medium Enhanced PPE: - Standard PPE - Face Shield - Work in Fume Hood weighing->ppe_medium Dust potential dissolving->ppe_medium Splash/Aerosol potential ppe_low Standard PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves reaction->ppe_low Contained system ppe_high Maximum PPE: - Enhanced PPE - Air-Purifying Respirator (P100) spill->ppe_high High exposure risk

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride
Reactant of Route 2
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.